2-Fluoro-3-iodophenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2-fluoro-3-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDGAIATJXYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)I)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584396 | |
| Record name | (2-Fluoro-3-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016231-39-2 | |
| Record name | (2-Fluoro-3-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Applications of 2-Fluoro-3-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-3-iodophenylboronic acid, a versatile reagent in modern organic synthesis. Due to its utility in the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is also presented.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅BFIO₂ | N/A |
| Molecular Weight | 265.82 g/mol | N/A |
| Melting Point | 238-243 °C | [1][2] |
| Appearance | White to light yellow to light orange powder/crystal | |
| Purity | >97.0% (HPLC) | |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the synthesis of biaryl compounds. The following is a detailed, representative protocol for such a reaction.
Reaction Scheme:
Ar¹-X + Ar²-B(OH)₂ --(Pd catalyst, Base)--> Ar¹-Ar²
Where Ar¹-X is an aryl halide and Ar²-B(OH)₂ is this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (buchwaldite ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Septum
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
-
Oil bath
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary, typically ranging from 2 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, as indicated by the consumption of the starting material, allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Experimental Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction protocol.
References
A Comprehensive Technical Guide to 2-Fluoro-3-iodophenylboronic acid
CAS Number: 1016231-39-2
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on 2-Fluoro-3-iodophenylboronic acid. It details its chemical properties, synthesis, applications in organic chemistry, and safety protocols.
Chemical Properties and Data
This compound is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The presence of both a fluorine atom and an iodine atom on the phenyl ring makes it a versatile building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1016231-39-2 | [General Knowledge] |
| Molecular Formula | C₆H₅BFIO₂ | [General Knowledge] |
| Molecular Weight | 265.82 g/mol | [General Knowledge] |
| Appearance | White to light yellow crystalline powder | [General Knowledge] |
| Melting Point | 238-243 °C | [General Knowledge] |
| Purity | Typically >97% (HPLC) | [General Knowledge] |
Synthesis of this compound: A Representative Protocol
The synthesis of arylboronic acids often proceeds via the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate followed by acidic hydrolysis. Below is a representative experimental protocol for the synthesis of this compound, based on general procedures for analogous compounds.
Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-fluoro-2,3-diiodobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.0 eq, typically 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure the formation of the organolithium intermediate.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred for 1-2 hours until a precipitate forms.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for a Suzuki-Miyaura Coupling Reaction:
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Table 2: Reagents and Conditions for a Typical Suzuki-Miyaura Coupling
| Reagent/Component | Molar Equivalents/Conditions |
| This compound | 1.2 eq |
| Aryl bromide | 1.0 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 eq |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 eq |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
Detailed Protocol:
-
Reaction Setup: To a Schlenk flask are added this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and the base (e.g., potassium carbonate, 2.0 eq).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Degassed solvents (e.g., a mixture of toluene and water) are then added.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it an important tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for its effective and safe use in the laboratory.
A Technical Guide to 2-Fluoro-3-iodophenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2-Fluoro-3-iodophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—featuring a fluorine atom, an iodine atom, and a boronic acid moiety—offers a versatile platform for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound is a solid compound at room temperature, valued for its utility in cross-coupling reactions.[1] The quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 265.8 g/mol , 265.82 g/mol | [1][2][3][4] |
| Molecular Formula | C₆H₅BFIO₂ | [1][2][3][4][5] |
| CAS Number | 1016231-39-2 | [1][2][4] |
| Physical State | Solid (White to light yellow powder/crystal) | [1] |
| Melting Point | 238-243 °C | [1][4] |
| Purity (Typical) | >97.0% (HPLC) | [1][3] |
| Storage Temperature | Room temperature (Recommended <15°C, cool, dark place) | [1] |
Synthesis and Experimental Protocols
The synthesis and application of this compound are central to its role in research and development. Below are representative experimental protocols for its synthesis and its use in the Suzuki-Miyaura cross-coupling reaction.
General Synthesis Protocol for this compound
The synthesis of arylboronic acids often proceeds via a lithiation and borylation sequence. This protocol is a generalized method based on procedures for analogous substituted phenylboronic acids.[6]
Caption: A generalized workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: A solution of the starting material, 1-fluoro-2-iodobenzene, is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.
-
Lithiation: An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to the cooled solution.[6] The reaction is stirred for a specified period at this temperature to allow for the formation of the lithiated intermediate.
-
Borylation: An electrophilic boronic acid derivative, such as trimethyl borate, is added to the reaction mixture to quench the lithiated species, forming a boronic ester intermediate.[6]
-
Hydrolysis: The reaction is warmed to room temperature and then quenched with an aqueous acid solution. This hydrolysis step converts the boronic ester into the final this compound product.[6]
-
Isolation and Purification: The product is typically isolated by extraction from the aqueous phase using an organic solvent (e.g., ethyl acetate).[6] The combined organic layers are then washed, dried, and concentrated. The crude solid can be further purified by crystallization to yield the final product.[6]
Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. This reaction is fundamental in drug discovery for synthesizing biaryl structures.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (Ar-X, where X is typically Br, I, or OTf), this compound (typically 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₃PO₄, K₂CO₃).[7][8][9]
-
Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (like THF or 1,4-dioxane) and water.[8][9]
-
Reaction Conditions: Heat the mixture under an inert atmosphere to the required temperature (ranging from room temperature to 120 °C, depending on the substrates and catalyst) for a period of 30 minutes to several hours.[8][9]
-
Monitoring: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is then purified, typically by column chromatography, to yield the pure biaryl compound.
Role in Drug Discovery and Development
The incorporation of fluorine and boronic acid moieties into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[10][11][12] this compound serves as a precursor that embodies these principles.
Caption: The strategic value of this compound's functional groups.
-
Role of Fluorine: The introduction of fluorine into a drug molecule can significantly enhance its metabolic stability by blocking sites susceptible to oxidative metabolism.[10] This often leads to improved pharmacokinetic profiles, such as a longer half-life.[10] Furthermore, fluorine's high electronegativity can modulate the acidity of nearby functional groups and lead to more favorable interactions within a protein's binding pocket, thereby increasing potency and selectivity.[10][12]
-
Role of the Boronic Acid Group: Boronic acids are recognized as valuable pharmacophores.[11][13] They can act as bioisosteres of carboxylic acids and are known to form reversible covalent bonds with serine proteases or the N-terminal threonine of the proteasome.[13] This mechanism is exploited by several FDA-approved drugs, including the multiple myeloma treatments bortezomib and ixazomib.[11][13] The boronic acid moiety in the title compound makes it a valuable precursor for synthesizing potential enzyme inhibitors.
-
Role of Iodine: The iodine atom provides a reactive handle, primarily for cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the straightforward installation of the 2-fluoro-3-iodophenyl moiety onto a wide range of molecular scaffolds, providing chemists with a modular approach to drug design.
References
- 1. (2-Fluoro-3-iodophenyl)boronic Acid | 1016231-39-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. (2-Fluoro-3-iodophenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]
- 5. doronscientific.com [doronscientific.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure of 2-Fluoro-3-iodophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-3-iodophenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 2-fluoro-3-iodophenyl moiety into complex molecules. The presence of the fluorine and iodine atoms provides unique electronic properties and opportunities for further functionalization, making it an attractive component in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, a representative synthetic protocol, and expected analytical data for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₆H₅BFIO₂ |
| Molecular Weight | 265.82 g/mol |
| CAS Number | 1016231-39-2 |
| Appearance | White to off-white solid |
| SMILES | B(C1=C(C=CC=C1I)F)(O)O |
Synthesis and Characterization
The synthesis of this compound can be achieved through a lithium-halogen exchange reaction followed by borylation. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Fluoro-2,3-diiodobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1-fluoro-2,3-diiodobenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of 1M HCl, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Expected Analytical Data
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. Expected data are summarized in the following tables.
Table 2: Expected ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.8-8.0 | m | Ar-H | |
| ~7.2-7.4 | m | Ar-H | ||
| ~5.0-6.0 | br s | B(OH)₂ | ||
| ¹³C NMR | ~160-165 | d | ¹JCF ≈ 240-250 | C-F |
| ~140-145 | d | C-I | ||
| ~130-135 | s | Ar-C | ||
| ~125-130 | d | Ar-C | ||
| ~115-120 | d | Ar-C | ||
| ~90-95 | s | C-B |
Note: NMR spectra are typically recorded in solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are referenced to the residual solvent peak.
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z | Species |
| ESI- | [M-H]⁻ | 264.94 |
| [M+Cl]⁻ | 300.91 | |
| ESI+ | [M+H]⁺ | 266.96 |
| [M+Na]⁺ | 288.94 |
Applications in Organic Synthesis
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas.
-
The solvent mixture is added, and the reaction is heated to the desired temperature (typically 80-100 °C) and stirred until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, concentrated, and the crude product is purified by chromatography.
Visualizations
Chemical Structure
Caption: 2D Structure of this compound.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Suzuki-Miyaura Coupling Pathway
Caption: Key steps in the Suzuki-Miyaura coupling reaction.
Navigating the Stability of 2-Fluoro-3-iodophenylboronic Acid: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of key chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthetic outcomes. This in-depth technical guide focuses on 2-Fluoro-3-iodophenylboronic acid, a versatile building block in organic synthesis, particularly in cross-coupling reactions. While specific stability data for this particular compound is not extensively published, this guide provides a comprehensive overview based on the well-established principles governing the stability of arylboronic acids.
Core Concepts in Arylboronic Acid Stability
Arylboronic acids are known for their susceptibility to various degradation pathways, which can impact their purity and reactivity over time.[1] The primary routes of decomposition include oxidation and protodeboronation.[1] The stability of a given arylboronic acid is influenced by electronic effects of the substituents on the aromatic ring, pH, temperature, and exposure to light, moisture, and oxygen.
The presence of an electron-withdrawing fluorine atom and a bulky iodine atom on the phenyl ring of this compound is expected to influence its stability profile. Electron-withdrawing groups can modulate the pKa of the boronic acid, which in turn affects its susceptibility to degradation.[2]
Recommended Storage and Handling
To maximize the shelf-life and maintain the integrity of this compound, stringent storage and handling procedures are essential.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C)[3] | Reduces the rate of thermal decomposition and slows down potential side reactions. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes oxidation by atmospheric oxygen. Many boronic acids are sensitive to air.[4] |
| Moisture | Store in a desiccated environment | Prevents hydrolysis and protodeboronation, which are often catalyzed by moisture. |
| Light | Protect from light | Light can promote oxidative degradation pathways. |
| Handling | Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] | Avoid inhalation of dust and direct contact with skin and eyes.[5] |
Potential Degradation Pathways
The primary degradation pathways for arylboronic acids are illustrated below. These processes lead to the formation of impurities that can complicate reactions and reduce yields.
Figure 1. Primary degradation pathways of arylboronic acids, leading to the formation of the corresponding phenol via oxidation and the parent arene via protodeboronation.
Enhancing Stability: The Boronate Ester Strategy
A widely adopted strategy to enhance the stability of boronic acids for long-term storage and easier handling is their conversion to boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters.[1][4][6] These derivatives are generally more robust, often crystalline solids, and less prone to decomposition.[1] The boronic acid can then be generated in situ during the reaction.[4]
Figure 2. A logical workflow illustrating the conversion of a less stable arylboronic acid to a more stable boronate ester for storage, with subsequent in situ release for reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general framework for using an arylboronic acid in a Suzuki-Miyaura cross-coupling reaction. Careful execution is critical to minimize degradation of the boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous work-up and purification.
Figure 3. A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction utilizing an arylboronic acid.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole | 95-16-9 - BuyersGuideChem [buyersguidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
Commercial Availability and Synthetic Utility of 2-Fluoro-3-iodophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodophenylboronic acid (CAS No. 1016231-39-2) is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of fluorine can enhance metabolic stability and binding affinity, while the iodo group provides a reactive handle for cross-coupling reactions, and the boronic acid is a key participant in Suzuki-Miyaura couplings. This technical guide provides an in-depth overview of its commercial availability, a detailed plausible synthetic protocol, and its application in the context of drug discovery, specifically in the synthesis of kinase inhibitors targeting pathways such as the Aurora kinase signaling cascade.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥97%. While pricing and stock levels are subject to change, the following table summarizes data from several prominent suppliers to provide a comparative overview. Researchers are advised to request quotes for the most current information.
| Supplier | Product Number | CAS Number | Purity | Available Quantities |
| TCI America | F1399 | 1016231-39-2 | >97.0% (HPLC) | 1g, 5g |
| BLDpharm | BD196245 | 1016231-39-2 | 97% | 1g, 5g, 25g |
| Santa Cruz Biotechnology | sc-477768 | 1016231-39-2 | ≥97% | 1g, 5g |
| Seedion | F844671 | 1016231-39-2 | 97% | 250mg, 1g |
Experimental Protocols
Plausible Synthesis of this compound via Ortho-Lithiation
This protocol describes a plausible method for the synthesis of this compound starting from 1-fluoro-2-iodobenzene, adapted from general procedures for the synthesis of substituted phenylboronic acids.
Materials:
-
1-Fluoro-2-iodobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is charged with 1-fluoro-2-iodobenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Trimethyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1 hour at room temperature.
-
Work-up: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Intermediate
This protocol provides a general method for the utilization of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a heterocyclic halide, a common step in the synthesis of kinase inhibitors.[1]
Materials:
-
This compound
-
Heterocyclic halide (e.g., a chloropyrimidine scaffold)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask are added this compound (1.2 eq), the heterocyclic halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition and Degassing: The solvent mixture (e.g., 1,4-dioxane and water, 4:1) is added. The mixture is degassed by bubbling argon through the solution for 15-20 minutes.
-
Reaction: The reaction mixture is heated to 80-100 °C under an argon atmosphere and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
This compound is a key building block in the synthesis of kinase inhibitors. Kinases are critical regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] The unique substitution of this boronic acid allows for its incorporation into scaffolds that can target the ATP-binding site of kinases. For example, compounds derived from this intermediate could potentially inhibit Aurora kinases, which are essential for cell cycle progression and are attractive targets for cancer therapy.
Logical and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and the Aurora Kinase signaling pathway, a potential target for inhibitors synthesized using this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Inhibition of the Aurora Kinase signaling pathway by a potential inhibitor.
References
An In-depth Technical Guide to the Electronic Effects of Fluorine and Iodine on Boronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the electronic influences of fluorine and iodine substituents on the reactivity of arylboronic acids. Focusing on the foundational principles of physical organic chemistry and their application in catalysis, this document offers quantitative data, detailed experimental protocols, and visual process diagrams to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.
Introduction to Boronic Acids and Halogen Substitution
Boronic acids (R-B(OH)₂) are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their stability, low toxicity, and functional group tolerance make them indispensable reagents for the formation of carbon-carbon bonds. The reactivity of a boronic acid is profoundly influenced by the electronic nature of its organic substituent (R).
Halogen atoms, particularly fluorine and iodine, are frequently incorporated into organic molecules to modulate their chemical and biological properties. When appended to an arylboronic acid, these halogens exert distinct and often contrasting electronic effects that alter the acid's reactivity in predictable ways. Understanding these effects is crucial for reaction optimization, catalyst design, and the rational design of complex molecules.
Fundamental Electronic Effects of Substituents
Two primary electronic effects govern the influence of a substituent on an aromatic ring:
-
Inductive Effect (-I): This is a through-bond polarization caused by the electronegativity difference between atoms. Both fluorine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and the attached boronic acid moiety.
-
Mesomeric (Resonance) Effect (+M): This is a through-space delocalization of lone-pair electrons from the substituent into the π-system of the aromatic ring. Halogens possess lone pairs that can be donated into the ring, an electron-donating effect that partially counteracts the inductive effect.
The net electronic impact of a substituent is the sum of these opposing forces. This balance dictates the Lewis acidity of the boron center and the nucleophilicity of the carbon atom attached to boron, two key factors in the kinetics of cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Framework for Reactivity
The Suzuki-Miyaura reaction provides the primary context for evaluating boronic acid reactivity. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The electronic properties of the boronic acid predominantly influence the transmetalation step, which is often rate-determining.[6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. psecommunity.org [psecommunity.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of 2-Fluoro-3-iodophenylboronic Acid in Organic Solvents: A Technical Guide for Researchers
For research use only.
This technical guide provides an in-depth overview of the solubility of 2-Fluoro-3-iodophenylboronic acid in organic solvents, a critical parameter for its application in synthetic chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents data for structurally analogous compounds to provide a predictive framework. The methodologies presented are standard for determining the solubility of boronic acids and can be directly applied to the target compound.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the iodine atom provides a site for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions or for the introduction of a radiolabel.[1][2] The boronic acid moiety is a key pharmacophore in several FDA-approved drugs, known for its ability to form reversible covalent bonds with biological targets.[3][4] Understanding the solubility of this compound in various organic solvents is crucial for reaction optimization, purification, and formulation.
Quantitative Solubility Data for Phenylboronic Acid Analogs
The solubility of phenylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent. The following tables summarize the experimentally determined solubility of phenylboronic acid and its isobutoxy-substituted isomers in several common organic solvents. This data serves as a useful proxy for estimating the solubility behavior of this compound.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.375 | 0.130 | 0.105 |
Experimental Protocol for Solubility Determination
A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method . This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Principle:
A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.
Materials and Apparatus:
-
Boronic Acid: this compound
-
Organic Solvents: High-purity solvents of choice
-
Analytical Balance: For accurate weighing of the boronic acid and solvent
-
Jacketed Glass Vessel: With a magnetic stirrer
-
Thermostat: For precise temperature control of the heating/cooling fluid circulating through the jacket
-
Calibrated Thermometer or Temperature Probe: To measure the sample temperature
-
Luminance Probe or Laser Diode and Photodetector: For instrumental detection of turbidity changes (optional, but recommended for higher accuracy)
Procedure:
-
Sample Preparation: Accurately weigh the desired amounts of this compound and the selected organic solvent directly into the jacketed glass vessel.
-
Heating and Stirring: Begin stirring the mixture at a constant, vigorous rate. Start circulating the heating fluid from the thermostat through the jacket of the vessel at a controlled heating rate (e.g., 0.1-0.5 K/min).
-
Observation: Continuously monitor the mixture for the disappearance of the solid phase. This can be done visually or by observing the signal from the light detector.
-
Equilibrium Temperature Determination: Record the temperature at which the solution becomes completely clear. This is the solubility temperature for the prepared mole fraction.
-
Data Collection: Repeat the procedure for a range of different compositions (mole fractions) of the boronic acid in the solvent to construct a solubility curve.
Considerations for Boronic Acids:
Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially at elevated temperatures. This equilibrium can influence solubility measurements. It is therefore crucial to use anhydrous solvents and minimize the exposure of the sample to atmospheric moisture.
Visualizing Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-3-iodophenylboronic acid with various (hetero)aryl halides. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures. The presence of both fluorine and iodine substituents offers unique reactivity and opportunities for selective transformations.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The reaction of this compound presents specific challenges and considerations due to the electronic effects of the fluorine atom and the potential for competitive coupling at the iodo position. The ortho-fluorine substituent can influence the electronic properties and conformation of the resulting biaryl products, which is often desirable in drug design.
Key challenges in the cross-coupling of fluorinated arylboronic acids include the potential for protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, especially under basic conditions. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the cross-coupling of this compound is not extensively available in the public domain, the following tables summarize typical conditions and yields for the Suzuki-Miyaura coupling of analogous fluorinated and halogenated phenylboronic acids with various aryl halides. These conditions serve as an excellent starting point for reaction optimization.
Table 1: Palladium Catalysts and Ligands for the Cross-Coupling of Fluorinated Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Aryl Bromide | High | Bulky, electron-rich phosphine ligands are often effective for challenging couplings. |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 80-110 | Aryl Chloride | Good to High | XPhos is a versatile ligand for a range of aryl halides. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | Aryl Iodide | Moderate to High | A classic catalyst, though sometimes less effective for electron-deficient substrates. |
| [Pd(t-Bu₃P)]₂ (2) | - | CsF | THF | RT - 60 | Aryl Bromide | High | Tri(tert-butyl)phosphine is a highly effective ligand for Suzuki couplings. |
| PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | Heteroaryl Bromide | Good | A robust and widely used catalyst for a variety of coupling partners. |
Table 2: Effect of Base and Solvent on Coupling Reactions
| Base | Solvent System | Temperature (°C) | Observations |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | Often provides good yields and minimizes protodeboronation. |
| K₂CO₃ | Toluene/EtOH/H₂O | 90 | A common and effective base-solvent combination. |
| Cs₂CO₃ | THF | 65 | A stronger base that can be effective for less reactive substrates. |
| CsF | 1,4-Dioxane | 100 | Can be advantageous for substrates prone to hydrolysis. |
| Na₂CO₃ | DMF/H₂O | 110 | Higher temperatures may be required for challenging couplings. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the cross-coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
In a separate vial, under an inert atmosphere, weigh the palladium(II) acetate and SPhos.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the Schlenk tube via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.
-
Seal the Schlenk tube with a Teflon screw cap and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging coupling reactions.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and potassium carbonate.
-
Add 1,4-dioxane and water (typically a 4:1 mixture) to achieve a concentration of approximately 0.2 M.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 9-13).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Suzuki Reactions with 2-Fluoro-3-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly vital in the pharmaceutical and materials science sectors for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules and functional materials.
2-Fluoro-3-iodophenylboronic acid is a valuable building block, as the fluorine substituent can significantly influence the physicochemical and pharmacological properties of the resulting molecules, making it an attractive component in drug discovery programs. However, the presence of a fluorine atom ortho to the boronic acid group introduces challenges, most notably the increased propensity for protodeboronation, a side reaction that can lower the yield of the desired coupled product.
These application notes provide a comprehensive overview of suitable bases and reaction conditions for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The information is based on established methodologies for structurally similar ortho-fluoro-substituted phenylboronic acids and aims to serve as a guide for reaction setup, optimization, and execution.
The Critical Role of the Base
The choice of base is paramount in Suzuki-Miyaura reactions. Its primary role is to activate the boronic acid for transmetalation to the palladium catalyst.[1] For substrates like this compound, which are susceptible to protodeboronation, the basicity and nature of the base are critical factors in achieving high yields.
Generally, milder inorganic bases are preferred for ortho-fluorinated phenylboronic acids to minimize the undesired protodeboronation side reaction. Stronger bases can accelerate the cleavage of the C-B bond, leading to the formation of 1-fluoro-2-iodobenzene instead of the desired biaryl product.
Commonly Employed Bases:
-
Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and moderately strong base that has shown efficacy in Suzuki couplings of various aryl halides.[2][3]
-
Potassium Phosphate (K₃PO₄): Another effective and mild base, often used in aqueous solutions, which can be beneficial for the coupling of challenging substrates.[4]
-
Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can be effective in difficult couplings, though its higher cost may be a consideration.
-
Potassium Fluoride (KF): A milder base that can be particularly useful when base-sensitive functional groups are present in the coupling partners.[5] The fluoride ion is thought to play a role in activating the boronic acid.
Recommended Reaction Conditions and Protocols
Based on studies of structurally similar fluorinated boronic acids, the following protocols provide a solid starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates to achieve the highest yields.
Table 1: Summary of Suitable Bases and Typical Reaction Conditions for Suzuki Reactions with ortho-Fluoro Phenylboronic Acids
| Base (equivalents) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) |
| K₂CO₃ (2-3) | Pd(PPh₃)₄ (2-5) or Pd₂(dba)₃ (1-3) | - or SPhos (2-6) | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | 80-110 | 12-24 | 70-95 |
| K₃PO₄ (2-3) | Pd(OAc)₂ (2-5) or PdCl₂(dppf) (2-5) | XPhos (4-10) | THF/H₂O, Dioxane | Room Temp - 90 | 2-18 | 75-98 |
| Cs₂CO₃ (2-3) | Pd₂(dba)₃ (1-3) | P(tBu)₃ (2-6) | Dioxane, Toluene | 80-100 | 8-16 | 80-97 |
| KF (3) | Pd₂(dba)₃ (1.5) | Dicyclohexylphosphino-biphenyl (3) | Anhydrous Dioxane | 110 | 12-24 | 65-90 |
Note: This data is compiled from protocols for analogous ortho-fluorinated phenylboronic acids and serves as a guideline. Yields are highly dependent on the specific coupling partners.
Experimental Protocols
Protocol 1: General Procedure using Potassium Carbonate
This protocol is a robust starting point for the coupling of this compound with various aryl bromides or iodides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or a sealable reaction vial, add this compound, the aryl halide, and potassium carbonate.
-
Add the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from 12 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Mild Conditions using Potassium Phosphate
This protocol is recommended for substrates that may be sensitive to higher temperatures or when a milder base is required.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents) as a 0.5 M aqueous solution
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Tetrahydrofuran (THF), degassed
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the aryl halide, palladium(II) acetate, and XPhos.
-
Seal the vessel and thoroughly purge the atmosphere with an inert gas.
-
Add the degassed THF, followed by the degassed aqueous solution of K₃PO₄.
-
Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or GC-MS. Reactions under these milder conditions may take from 2 to 18 hours.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A generalized workflow for setting up a Suzuki-Miyaura reaction is depicted below, emphasizing the key steps for a successful outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Application Notes and Protocols for Solvent Selection in 2-Fluoro-3-iodophenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodophenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the final products. The success of cross-coupling reactions, such as the Suzuki-Miyaura coupling, involving this reagent is highly dependent on the appropriate selection of the reaction solvent. The solvent plays a critical role in dissolving reactants, stabilizing catalytic species, and influencing the reaction kinetics and overall yield. This document provides detailed application notes, experimental protocols, and a guide to solvent selection for reactions involving this compound.
Key Considerations for Solvent Selection
The choice of solvent can dramatically impact the outcome of a Suzuki-Miyaura coupling reaction. Several factors should be considered:
-
Solubility of Reactants: The solvent must effectively dissolve the this compound, the coupling partner (e.g., an aryl halide), and the base to ensure a homogeneous reaction mixture, which is crucial for efficient catalysis.
-
Polarity: A solvent's polarity can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Aprotic polar solvents are often favored.
-
Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point must be appropriate for the desired reaction temperature.
-
Coordination to the Metal Center: Solvents can coordinate to the palladium catalyst, which can either be beneficial by stabilizing the catalyst or detrimental by inhibiting substrate binding.
-
Water Content: While Suzuki-Miyaura reactions are often performed under anhydrous conditions to prevent protodeboronation of the boronic acid, the presence of a small amount of water can sometimes be beneficial, particularly for dissolving inorganic bases like potassium carbonate. The optimal solvent system is often a mixture of an organic solvent and water.
-
Degassing: It is crucial to use degassed solvents to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid, which can lead to reduced yields and purification challenges.
Comparative Solvent Performance in Suzuki-Miyaura Coupling
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table summarizes representative data from studies on similar substituted phenylboronic acids to illustrate the impact of solvent selection on reaction yield. The model reaction shown is the coupling of a substituted aryl boronic acid with an aryl halide.
| Solvent System | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | K₃PO₄ | Pd(OAc)₂/SPhos | 50 | 1 | 26 | [1] |
| Dioxane | K₃PO₄ | Pd(OAc)₂/SPhos | 50 | 1 | 59 | [2] |
| Dioxane/Water (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 110 | 12 | ~70-90 | [3][4] |
| DMF | K₂CO₃ | Cu(II) Salen complex@KCC-1 | 110 | - | 95 | [5] |
| THF/Water (2:3) | NaOH | Pd/C | Reflux | - | 90.8 | [6] |
| Acetonitrile | K₃PO₄ | PdCl₂(PPh₃)₂ | Reflux | 12 | 30 | [2] |
| Methanol/Water (3:2) | NaOH | TbPo-Pd(II) | - | - | 96.3 | [7] |
Note: Yields are highly substrate-dependent and the table serves as a general guide. Optimization is recommended for specific applications.
Recommended Experimental Protocols
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a common solvent system.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and anhydrous potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (10:1), degassed
Procedure:
-
In a microwave reaction vial, combine this compound, the aryl halide, potassium phosphate, Pd₂(dba)₃, and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 15-30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizing Reaction Pathways and Workflows
To aid in understanding the reaction and solvent selection process, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for solvent selection in Suzuki-Miyaura reactions.
Troubleshooting
-
Low Yield:
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by acidic protons. Ensure anhydrous conditions if this is suspected, or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). The choice of a less nucleophilic base may also help.
-
Catalyst Deactivation: Ensure solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.
-
Poor Solubility: If reactants are not fully dissolved, consider a different solvent or a co-solvent system.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere is critical.
-
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful execution of cross-coupling reactions involving this compound. A systematic approach to solvent screening, considering factors such as reactant solubility, solvent polarity, and the potential benefits of aqueous mixtures, is essential for optimizing reaction yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and efficient synthetic methods utilizing this versatile building block.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
Applications of 2-Fluoro-3-iodophenylboronic Acid in Pharmaceutical Synthesis
Abstract: 2-Fluoro-3-iodophenylboronic acid is a versatile synthetic building block with significant potential in pharmaceutical research and development. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a boronic acid moiety, offers multiple reaction handles for the construction of complex molecular architectures. The presence of fluorine can enhance key drug-like properties such as metabolic stability, bioavailability, and binding affinity.[1][2] This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of non-steroidal anti-inflammatory drug (NSAID) precursors and its potential as a scaffold for enzyme inhibitors.
Introduction
Phenylboronic acids are fundamental reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceutical compounds.[3] The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic profiles.[4][5] this compound serves as a trifunctional reagent, enabling sequential and site-selective modifications. The boronic acid is ideal for Suzuki-Miyaura coupling, while the carbon-iodine bond can participate in various other cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig). This multi-functionality makes it a valuable tool for building diverse molecular libraries for drug discovery.
Application: Synthesis of a Flurbiprofen Precursor via Suzuki-Miyaura Coupling
A key application of fluorinated phenylboronic acids is in the synthesis of biaryl cores for non-steroidal anti-inflammatory drugs (NSAIDs). While direct synthesis using this compound is not widely reported, a closely related synthesis of a key intermediate for the NSAID flurbiprofen, 2-fluoro-4-bromobiphenyl, has been documented.[6] This reaction involves the Suzuki-Miyaura coupling of a phenylboronic acid with a bromoiodobenzene derivative.[6] The principles of this synthesis are directly applicable to reactions involving this compound.
Experimental Protocol: Synthesis of 2-Fluoro-4-bromobiphenyl
This protocol is adapted from a patented procedure for the synthesis of a flurbiprofen intermediate and serves as a representative example for the Suzuki-Miyaura coupling of a fluorinated halo-benzene.[6]
Materials:
-
Phenylboronic acid
-
2-Fluoro-4-bromoiodobenzene
-
Palladium on carbon (5% Pd)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Fluorobenzene
-
Ethanol
-
Nitrogen gas
-
Standard laboratory glassware (round bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 25-mL three-neck round bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 2-fluoro-4-bromoiodobenzene (3.00 g, 0.01 mol), fluorobenzene (4.00 g, 0.042 mol), 5% palladium on carbon (0.4 g), and 2M aqueous sodium carbonate (10 mL).
-
Initiate vigorous stirring and purge the flask with a slow stream of nitrogen.
-
Dissolve phenylboronic acid (2.13 g, 0.0175 mol) in a minimal amount of concentrated ethanol and add it to the reaction mixture.
-
Heat the reaction mixture to 50°C and maintain this temperature for 18 hours, continuing the vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by extraction with a suitable organic solvent, followed by purification via distillation.[6]
Data Presentation
The following table summarizes the results from the synthesis of 2-fluoro-4-bromobiphenyl as described in the cited patent.[6]
| Entry | Reactants | Catalyst | Temperature | Time (h) | Yield of 2-fluoro-4-bromobiphenyl (%) | Byproducts (%) |
| 1 | Phenylboronic acid, 2-fluoro-4-bromoiodobenzene | PdCl₂ / 5% Pd on Carbon | 70-72°C | - | 55 | ~12% fluoroterphenyl |
| 2 | Phenylboronic acid, 2-fluoro-4-bromoiodobenzene | 5% Pd on Carbon | 50°C | 18 | 87 | 8% starting material, 3% terphenyl |
Application: Scaffold for Proteasome Inhibitors
Boronic acids are known to be effective inhibitors of serine proteases, with the boronic acid moiety acting as a "warhead" that forms a reversible covalent bond with the catalytic serine residue.[7] The proteasome, a key target in cancer therapy, is a serine protease, and the FDA-approved drug Bortezomib (Velcade) is a boronic acid-containing peptide.[7][8][9] The scaffold of this compound is a promising starting point for the design of novel proteasome inhibitors. The phenyl ring can be further functionalized via the iodine position to explore structure-activity relationships (SAR).
Hypothetical Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid Library
This protocol is a hypothetical adaptation for creating a library of potential enzyme inhibitors based on the this compound scaffold, inspired by general methods for synthesizing boronic acid-based inhibitors.
Materials:
-
This compound
-
A library of diverse aryl or heteroaryl halides
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)biphenyl
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk tubes
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the desired aryl/heteroaryl halide (1.0 mmol, 1.0 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and 2-(dicyclohexylphosphino)biphenyl (0.03 mmol, 3.0 mol%) in a small amount of anhydrous dioxane.
-
Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the halide) via syringe.
-
Add the catalyst solution via syringe.
-
Replace the septum with a Teflon screw cap and seal the vessel tightly.
-
Place the Schlenk tube in a preheated oil bath at 100°C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature. Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.
Hypothetical Data Presentation
The following table presents hypothetical IC₅₀ values for a series of compounds synthesized from this compound targeting the 20S proteasome. This data is for illustrative purposes.
| Compound ID | R-Group (from Aryl Halide) | Proteasome IC₅₀ (nM) |
| EX-001 | 4-pyridyl | 15 |
| EX-002 | 3-aminophenyl | 25 |
| EX-003 | 4-methoxyphenyl | 50 |
| EX-004 | 2-thienyl | 30 |
| EX-005 | 4-cyanophenyl | 10 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanism of Action of NSAIDs (Flurbiprofen)
Caption: Inhibition of COX-1 and COX-2 enzymes by NSAIDs like flurbiprofen.
Experimental Workflow for Library Synthesis
Caption: Workflow for the parallel synthesis of a compound library.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its trifunctional nature allows for the strategic and sequential introduction of different functionalities, making it an ideal starting material for the creation of diverse chemical libraries. The primary application lies in the Suzuki-Miyaura cross-coupling to form biaryl structures, which are prevalent in many drug classes, including NSAIDs. Furthermore, its boronic acid moiety makes it a promising scaffold for the development of enzyme inhibitors, particularly for serine proteases. The detailed protocols and conceptual frameworks provided herein are intended to guide researchers in leveraging the synthetic potential of this compound in their drug discovery programs.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5254776A - Synthesis of bromobiphenyls - Google Patents [patents.google.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 9. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application of 2-Fluoro-3-iodophenylboronic Acid in Agrochemical Development: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into agrochemical candidates is a well-established method for enhancing their biological efficacy, metabolic stability, and overall performance. 2-Fluoro-3-iodophenylboronic acid is a versatile synthetic building block that can be utilized in the development of novel fungicides, herbicides, and insecticides. The presence of both a fluorine and an iodine atom on the phenyl ring offers unique reactivity and allows for the introduction of this key structural motif into complex molecules.
While specific, publicly available data on the direct application of this compound in commercial agrochemical development is limited, its utility can be demonstrated through its potential application in synthetic routes analogous to those used for other fluorinated boronic acids. This document provides a detailed, illustrative protocol for the use of this compound in the synthesis of a novel fungicide, based on established Suzuki-Miyaura cross-coupling methodologies.
Application: Synthesis of a Novel Phenyl-Pyridine Fungicide Analogue
The following protocols outline a synthetic pathway targeting a novel phenyl-pyridine carboxamide. This class of compounds is known for its potential as succinate dehydrogenase inhibitor (SDHI) fungicides. The key step in this synthesis is a Suzuki-Miyaura cross-coupling reaction between this compound and a functionalized pyridine intermediate.
Overall Synthetic Scheme
Caption: Proposed synthetic route for a novel phenyl-pyridine fungicide analogue.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a bromopyridine intermediate.
Materials:
| Reagent | Molecular Weight | Moles (Equivalents) | Amount |
| Bromopyridine Intermediate | - | 1.0 | - |
| This compound | 265.82 g/mol | 1.2 | - |
| Pd(dppf)Cl₂ | 816.64 g/mol | 0.05 | - |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.5 | - |
| 1,4-Dioxane (degassed) | - | - | - |
| Water (degassed) | - | - | - |
Methodology:
-
To a flame-dried round-bottom flask, add the bromopyridine intermediate (1.0 eq), this compound (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Functional Group Transformation (e.g., Nitro Group Reduction)
This protocol details a representative subsequent transformation, such as the reduction of a nitro group to an amine, which is a common step in building more complex agrochemical candidates.
Materials:
| Reagent | Molecular Weight | Moles (Equivalents) | Amount |
| Phenyl-Pyridine Product (with nitro group) | - | 1.0 | - |
| Iron Powder (Fe) | 55.85 g/mol | 5.0 | - |
| Ammonium Chloride (NH₄Cl) | 53.49 g/mol | 4.0 | - |
| Ethanol | - | - | - |
| Water | - | - | - |
Methodology:
-
In a round-bottom flask, dissolve the phenyl-pyridine product (1.0 eq) in a mixture of ethanol and water (4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq).
-
Heat the mixture to 80 °C and stir vigorously for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine intermediate, which may be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Amide Coupling
This protocol describes the formation of the final amide, a common toxophore in many fungicides.
Materials:
| Reagent | Molecular Weight | Moles (Equivalents) | Amount |
| Amine Intermediate | - | 1.0 | - |
| Pyridine | 79.10 g/mol | 1.5 | - |
| Substituted Acid Chloride | - | 1.1 | - |
| Dichloromethane (CH₂Cl₂) (anhydrous) | - | - | - |
Methodology:
-
Dissolve the amine intermediate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of the substituted acid chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final fungicide candidate.
Conclusion
This compound serves as a valuable building block for the synthesis of novel agrochemical candidates. Through robust and well-established methodologies such as the Suzuki-Miyaura cross-coupling reaction, this intermediate can be efficiently incorporated into complex molecular scaffolds. The protocols provided herein offer a practical framework for researchers engaged in the design and synthesis of next-generation crop protection agents. The strategic introduction of the 2-fluoro-3-iodophenyl moiety has the potential to yield compounds with enhanced biological performance and desirable physicochemical properties.
Application Notes and Protocols for 2-Fluoro-3-iodophenylboronic Acid in Materials Science Research
Disclaimer: An extensive search of scientific literature and patent databases did not yield specific research articles detailing the application of 2-Fluoro-3-iodophenylboronic acid in materials science. The information presented below is based on the potential applications of this molecule as a building block, drawing parallels from research on structurally similar fluorinated and iodinated phenylboronic acids. The experimental protocols are generalized examples and would require optimization for specific applications.
Introduction
This compound is a bifunctional organic compound with significant potential as a monomer in the synthesis of advanced materials. Its key structural features include:
-
A boronic acid group: This functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex aromatic systems and conjugated polymers.
-
A fluorine substituent: The high electronegativity of fluorine can profoundly influence the electronic properties of a material, often leading to lower HOMO and LUMO energy levels, which can enhance electron injection and transport in organic electronic devices. Fluorination can also improve the thermal stability and solubility of polymers.
-
An iodine substituent: The carbon-iodine bond provides a reactive site for further functionalization or can be utilized in other cross-coupling reactions, such as Sonogashira or Stille couplings, offering versatility in molecular design.
These characteristics make this compound a promising candidate for the development of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
Hypothetical Application: Synthesis of a Conjugated Polymer for Organic Electronics
This section outlines a hypothetical application of this compound in the synthesis of a conjugated polymer via a Suzuki-Miyaura polymerization. The resulting polymer, featuring alternating 2-fluoro-3-iodophenyl units, could be investigated for its electroluminescent or semiconducting properties.
General Experimental Protocol: Suzuki-Miyaura Polymerization
Objective: To synthesize a conjugated polymer using this compound and a suitable di-brominated comonomer.
Materials:
-
This compound
-
A dibromo-aromatic comonomer (e.g., 9,9-dioctyl-2,7-dibromofluorene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Phase transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the dibromo-aromatic comonomer (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-4.0 eq).
-
Degassing: Seal the flask and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent(s) and phase transfer catalyst (if applicable) to the flask via syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours under an inert atmosphere. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone, or hexane).
-
Collect the polymer by filtration and wash it with the non-solvent to remove residual catalyst and unreacted monomers.
-
Further purification can be achieved by Soxhlet extraction with a series of solvents to remove oligomers and other impurities.
-
-
Drying: Dry the purified polymer under vacuum at an elevated temperature.
Characterization of the Resulting Polymer
A comprehensive characterization of the synthesized polymer is crucial to understand its properties and potential applications. The following table summarizes key characterization techniques and the type of data they provide.
| Property | Characterization Technique | Quantitative Data |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature (Td) |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | Absorption maxima (λ_abs), Emission maxima (λ_em), Photoluminescence quantum yield (PLQY) |
| Electrochemical Properties | Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, Electrochemical band gap |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirmation of polymer structure and purity |
Visualizations
Experimental Workflow for Polymer Synthesis
Caption: Workflow for Suzuki-Miyaura Polymerization.
Hypothetical Signaling Pathway for a Chemoresistive Sensor
Application Notes and Protocols for Ligand Selection in Challenging Suzuki Couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, the coupling of substituted and sterically demanding boronic acids often presents significant challenges, leading to low yields and sluggish reaction rates. Careful selection of the appropriate ligand is paramount to overcoming these hurdles. This document provides a detailed guide to ligand selection for challenging Suzuki couplings, complete with experimental protocols and comparative data.
Challenges in Suzuki Couplings with Substituted Boronic Acids
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric properties of both the organohalide and the organoboron coupling partners. Substituted boronic acids can pose several challenges:
-
Steric Hindrance: Ortho-substituted arylboronic acids and secondary alkylboronic acids can hinder the crucial transmetalation step in the catalytic cycle, slowing down the reaction.[4][5] Bulky ligands are often required to promote the formation of the active catalytic species and facilitate reductive elimination.[6][7]
-
Electron-Deficient Boronic Acids: Boronic acids bearing electron-withdrawing groups exhibit slower rates of transmetalation, which can be a rate-limiting step.[1] Catalyst systems that enhance the rate of both oxidative addition and transmetalation are necessary for efficient coupling.[1]
-
Heteroaryl Boronic Acids: The presence of heteroatoms can lead to catalyst inhibition or deactivation.[8][9] Furthermore, many heteroaryl boronic acids are prone to protodeboronation, a side reaction that consumes the starting material.[10][11]
-
Alkylboronic Acids: A major challenge with alkylboronic acids, particularly those with β-hydrogens, is the competing β-hydride elimination pathway from the alkylpalladium intermediate, which leads to undesired byproducts.[12][13]
Ligand Selection Guide
The choice of ligand is critical for addressing the challenges mentioned above. Bulky, electron-rich phosphine ligands have proven to be highly effective in a wide range of challenging Suzuki couplings.[3][4]
Buchwald-Type Ligands
The Buchwald family of biarylphosphines are among the most versatile and effective ligands for Suzuki-Miyaura reactions.[3][4][14] Their steric bulk and electron-rich nature promote the formation of monoligated palladium(0) species, which are highly active in oxidative addition.[15]
-
SPhos (1) and XPhos (2) are highly universal ligands for Suzuki couplings, demonstrating excellent performance with sterically hindered aryl and heteroaryl halides.[3][4][8] XPhos is particularly effective for couplings involving unactivated aryl chlorides.[4]
-
BrettPhos and RuPhos are also highly active for a broad range of substrates, including those prone to decomposition.
Josiphos Ligands
Josiphos ligands are a class of chiral diphosphine ligands that have demonstrated high efficacy in various catalytic reactions, including Suzuki couplings.[16] They are particularly useful in enantioselective synthesis. While not as commonly cited for general challenging Suzuki couplings as Buchwald ligands, their modular synthesis allows for fine-tuning of steric and electronic properties.
Other Ligand Classes
-
cataCXium® A: This di-adamantylalkylphosphine ligand is highly effective for the coupling of heteroaryl substrates.[9]
-
AntPhos: This ligand has shown excellent reactivity in sterically demanding aryl-aryl and aryl-alkyl couplings, helping to suppress β-hydride elimination.[17]
-
BI-DIME: Developed for Suzuki couplings with sterically demanding substrates, this ligand has been successful in the synthesis of extremely hindered biaryls.[5][17]
Quantitative Data on Ligand Performance
The following tables summarize the performance of various ligands in challenging Suzuki coupling reactions, providing a basis for comparison and selection.
Table 1: Suzuki Coupling of Sterically Hindered Substrates
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-m-xylene | 2-Tolylboronic acid | XPhos | 0.1 | Cs₂CO₃ | 1,4-Dioxane | 100 | 2 | >95 | [18] |
| 2 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | AntPhos | 1 | K₃PO₄ | Toluene | 110 | 12 | 72 | [17] |
| 3 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | BI-DIME | 1 | K₃PO₄ | Toluene | 110 | 12 | 31 | [17] |
| 4 | 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | BI-DIME | 1 | K₃PO₄ | Toluene | 110 | 12 | 85 | [5] |
Table 2: Suzuki Coupling of Electron-Deficient Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | (4-(Butylsulfinyl)phenyl)boronic acid | SPhos | 1-2 | K₃PO₄ | Toluene/H₂O (9:1) | 80 | - | High | [1] |
| 2 | 4-Bromoanisole | (4-(Butylsulfinyl)phenyl)boronic acid | XPhos | 1-2 | K₃PO₄ | Toluene/H₂O (9:1) | 80 | - | High | [1] |
Table 3: Suzuki Coupling of Heteroaryl Boronic Acids
| Entry | Heteroaryl Halide | Heteroaryl Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | 3-Furanboronic acid | SPhos | 2 (Pd(OAc)₂) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85 | [8] |
| 2 | 3-Bromopyridine | 2-Pyridylboronic acid | Phosphine Oxide (1) | 1.5 (Pd₂(dba)₃) | KF | 1,4-Dioxane | 100 | 18 | 82 | [10] |
| 3 | 4-Bromoisoquinoline | 2-Pyridylboronic acid | Phosphine Oxide (1) | 1.5 (Pd₂(dba)₃) | KF | 1,4-Dioxane | 100 | 18 | 82 | [10] |
| 4 | 2-Bromopyridine | Pyridyl-2-boronic ester | Phosphine Chloride (1a) | 3 | K₃PO₄ | Toluene | 90 | 18 | 85 | [19] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Reagents:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Boronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst like XPhos Pd G3, 0.5–2 mol%)
-
Ligand (if not using a precatalyst, typically in a 1:2 or 1:3 Pd:Ligand ratio)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane, Toluene, THF, often with a small amount of water)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide, boronic acid/ester, and base.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[20]
-
Under the inert atmosphere, add the palladium precatalyst and any additional ligand.[20]
-
Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[20]
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[20]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[20]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[20]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]
-
Purify the crude product by flash column chromatography.[20]
Protocol for B-Alkyl Suzuki Coupling
This protocol is adapted for the coupling of alkylboronic esters to minimize β-hydride elimination.
Reagents:
-
Aryl Halide (0.20 mmol, 1.0 equiv)
-
Neopentyldiol Alkylboronic Ester (1.20 equiv)
-
Palladium Precatalyst (e.g., AntPhos-Pd-G3, 1-4 mol%)
-
Potassium Trimethylsilanolate (TMSOK) (1.5 - 2.4 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
Procedure:
-
In an inert atmosphere glovebox, add the aryl halide, alkylboronic ester, palladium precatalyst, and TMSOK to a reaction vial with a stir bar.
-
Add the anhydrous solvent.
-
Seal the vial and remove from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction, which is often complete within 15-60 minutes.[21]
-
Follow the general workup and purification procedure described in section 4.1.
Visualizing Key Concepts
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a decision-making workflow for ligand selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for ligand selection in challenging Suzuki couplings.
By understanding the nature of the challenge posed by a particular substituted boronic acid and consulting the comparative data and protocols provided, researchers can make a more informed decision on ligand selection, leading to improved reaction outcomes in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up of Suzuki Reactions Involving 2-Fluoro-3-iodophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] 2-Fluoro-3-iodophenylboronic acid is a valuable building block, allowing for the introduction of a fluorinated and iodinated phenyl moiety, which can be a key structural motif or a handle for further functionalization. However, the ortho-fluoro substituent introduces steric hindrance, which can pose challenges for reaction efficiency and scale-up.[4] These application notes provide a detailed protocol for the Suzuki coupling of this compound with a generic aryl bromide, addressing common challenges encountered during scale-up.
Challenges in Scale-Up:
Scaling up Suzuki reactions, especially with sterically hindered substrates, requires careful consideration of several factors:
-
Catalyst Degradation: Elevated temperatures needed for hindered couplings can lead to catalyst decomposition, impacting efficiency and product purity.[5]
-
Phase Separation: In biphasic systems, the reaction rate can be limited by the interfacial surface area between the aqueous and organic layers.[5]
-
Exothermic Events: The reaction of the boronic acid with the base can be exothermic, potentially leading to localized heating and catalyst degradation if not properly controlled.[5]
-
Oxygen Sensitivity: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Proper degassing is crucial.[6]
-
Impurity Profile: Side reactions such as protodeboronation can become more significant at larger scales, complicating purification.[7]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (1-10 g)
This protocol outlines the Suzuki coupling of this compound with 4-bromoanisole as a representative coupling partner on a laboratory scale.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of organic solvent to water). The reaction concentration is typically around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete (monitor by TLC, GC-MS, or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Pilot-Scale Synthesis (100 g - 1 kg)
This protocol provides a method for scaling up the Suzuki coupling, with modifications to address the challenges of larger-scale synthesis.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (0.01 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Toluene
-
Water (degassed)
-
Methyl tert-butyl ether (MTBE)
-
Brine
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor with this compound, 4-bromoanisole, and Pd(dtbpf)Cl₂.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Solvent Addition: Add toluene to the reactor. Begin agitation.
-
Base Addition: Prepare a solution of Cs₂CO₃ in degassed water. Add the base solution to the reactor at a controlled rate to manage any exotherm. Monitor the internal temperature.
-
Reaction: Heat the reactor to 90-105 °C. Maintain vigorous agitation to ensure good mixing between the phases. Monitor the reaction progress by in-process control (IPC) using HPLC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature. Separate the aqueous layer. Wash the organic layer with water and then brine.
-
Purification: Concentrate the organic layer under vacuum. The crude product may be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by silica gel plug filtration followed by crystallization to achieve high purity.
Data Presentation
The following tables summarize typical quantitative data for the scale-up of the Suzuki reaction between this compound and 4-bromoanisole.
Table 1: Reaction Parameters at Different Scales
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
| This compound | 5.0 g (1.0 equiv) | 500 g (1.0 equiv) |
| 4-Bromoanisole | 4.0 g (1.2 equiv) | 365 g (1.1 equiv) |
| Catalyst | Pd(OAc)₂ / XPhos | Pd(dtbpf)Cl₂ |
| Catalyst Loading | 2 mol% | 1 mol% |
| Base | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) |
| Temperature | 90 °C | 100 °C |
| Reaction Time | 12 hours | 18 hours |
Table 2: Yield and Purity at Different Scales
| Scale | Isolated Yield | Purity (by HPLC) | Key Impurity (Protodeboronation) |
| Lab Scale (5 g) | 85% | >98% | <0.5% |
| Pilot Scale (500 g) | 82% | >99% (after crystallization) | <0.3% |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Scale-Up
The following diagram outlines the logical workflow for the scale-up of the Suzuki reaction from laboratory to pilot plant.
Caption: A logical workflow for the scale-up of a Suzuki coupling reaction.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Fluoro-3-iodophenylboronic Acid Suzuki Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions involving 2-Fluoro-3-iodophenylboronic acid. This sterically hindered substrate presents unique challenges that can be overcome with careful optimization of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I experiencing low yields with this compound?
A1: Low yields in the Suzuki coupling of this compound are often attributed to the steric hindrance imposed by the ortho-fluoro substituent. This hindrance can impede several key steps in the catalytic cycle, including oxidative addition and transmetalation. Furthermore, electronic effects of the fluorine atom can also influence the reactivity of the boronic acid. Common issues leading to low yields include inefficient catalyst systems, suboptimal base or solvent selection, and the occurrence of side reactions.[1][2][3]
Q2: What are the most critical factors to optimize for this specific coupling?
A2: For sterically hindered substrates like this compound, the most critical factors to optimize are the choice of ligand, the base, and the reaction temperature.[2][3][4][5]
-
Ligand Selection: Bulky and electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition and stabilize the palladium catalyst.[3][6]
-
Base Selection: The strength and nature of the base are crucial for the transmetalation step, where the organoboron species is transferred to the palladium center.[7][8][9]
-
Reaction Temperature: Careful control of the reaction temperature is essential to provide sufficient energy for the reaction to proceed without causing catalyst decomposition or promoting side reactions.[10][11][12]
Q3: What are common side reactions and how can I minimize them?
A3: The two most common side reactions that lead to low yields are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by the presence of water and certain bases.[13][14] To minimize this, consider using anhydrous solvents, milder bases, or protecting the boronic acid as a pinacol ester or trifluoroborate salt.[13][15]
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct. It is often caused by the presence of oxygen in the reaction mixture.[13][15] To prevent homocoupling, it is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[12][13]
Q4: Which palladium catalyst and ligands are recommended for this coupling?
A4: For sterically hindered couplings, highly active catalyst systems are generally required. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more advanced systems often provide superior results.
Consider using bulky, electron-rich phosphine ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos.[6][15] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficiency in these challenging reactions.[2] Pre-formed palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are often more effective and convenient to use.[13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst system | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[2][6][15] |
| Suboptimal base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][10][15] Ensure the base is finely powdered and anhydrous. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition.[10][11] | |
| Formation of Homocoupling Byproduct | Presence of oxygen | Thoroughly degas all solvents and reagents before use (e.g., by sparging with argon or freeze-pump-thaw cycles).[12][13] Maintain a positive pressure of an inert gas throughout the reaction. |
| Formation of Protodeboronation Byproduct | Presence of water; inappropriate base | Use anhydrous solvents and ensure reagents are dry. Consider using a milder base or switching to a boronic acid ester (e.g., pinacol ester) or a trifluoroborate salt.[13][15] |
| Complex Mixture of Byproducts | Catalyst decomposition | Lower the reaction temperature.[12] Ensure the palladium precursor is of high quality. |
| Reaction time too long | Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed. |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a generalized protocol that should be optimized for your specific coupling partner.
Materials:
-
This compound
-
Aryl halide (coupling partner)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water (if using an aqueous base system)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), the palladium precursor (1-5 mol%), and the ligand (1-10 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If a mixed solvent system is used (e.g., Toluene/Water), add the degassed organic solvent first, followed by the degassed water.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Reactions of 2-Fluoro-3-iodophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-iodophenylboronic acid in palladium-catalyzed cross-coupling reactions. The following information is designed to help users identify and mitigate common side reactions, optimize reaction conditions, and ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-fluoro-2-iodobenzene. Homocoupling is the palladium-catalyzed dimerization of the boronic acid to yield 2,2'-difluoro-3,3'-diiodobiphenyl.
Q2: What factors contribute to the protodeboronation of this compound?
A2: Protodeboronation of arylboronic acids is a well-documented issue, particularly for those with certain substitution patterns. Key contributing factors include:
-
pH of the reaction medium: The rate of protodeboronation is often pH-dependent.
-
Presence of water: Aqueous basic conditions can promote this side reaction by providing a proton source.
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Nature of the base: Strong bases can increase the rate of this undesired reaction.
Q3: How can I minimize the homocoupling of this compound?
A3: Homocoupling is often promoted by the presence of oxygen and Pd(II) species. To minimize this byproduct:
-
Thoroughly degas all solvents and reagents: Removing oxygen from the reaction mixture is crucial. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) catalyst source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial. If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species can sometimes be accompanied by homocoupling.
-
Control reaction conditions: Careful selection of ligands and reaction temperature can also help suppress homocoupling.
Q4: Why is my Suzuki-Miyaura reaction with this compound giving a low yield?
A4: Low yields can be attributed to several factors beyond the primary side reactions:
-
Catalyst Inactivity: Ensure your palladium source and ligand are active. Some precatalysts are air-sensitive. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.
-
Suboptimal Base and Solvent: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation of starting materials or products. For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.
-
Steric Hindrance: The ortho-fluoro substituent can introduce steric hindrance, potentially slowing down the transmetalation and reductive elimination steps. Using bulky, electron-rich ligands can help overcome this.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during Suzuki-Miyaura coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst (e.g., a palladacycle). |
| Poor reagent quality | Check the purity of the boronic acid and aryl halide by NMR or LC-MS. | |
| Suboptimal base/solvent combination | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water). Ensure the base is finely powdered and dry for anhydrous reactions. | |
| Significant Protodeboronation (Formation of 1-fluoro-2-iodobenzene) | Reaction temperature is too high | Lower the reaction temperature. If the catalyst is active enough, the reaction may proceed at a lower temperature (e.g., 60-80 °C). |
| Base is too strong or concentration is too high | Switch to a milder base such as KF or K₂CO₃. Use the minimum effective amount of base. | |
| Presence of excess water | Use anhydrous solvents and reagents. Note that a small amount of water can sometimes be beneficial, so optimization may be required. | |
| Unstable boronic acid | Convert the boronic acid to a more stable pinacol or MIDA ester derivative. | |
| Significant Homocoupling (Formation of 2,2'-difluoro-3,3'-diiodobiphenyl) | Presence of oxygen | Ensure all solvents and the reaction setup are thoroughly degassed with an inert gas (argon or nitrogen). |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄). | |
| Suboptimal ligand | The choice of phosphine ligand can influence the rate of homocoupling. Screening different ligands may be necessary. | |
| Formation of Multiple Unidentified Byproducts | Impure starting materials | Verify the purity of this compound and the coupling partner by NMR or other analytical techniques. |
| Reaction conditions are too harsh | Attempt the reaction under milder conditions (lower temperature, weaker base). | |
| Decomposition of starting materials or product | Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. |
Quantitative Data on Reaction Optimization
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Bromoacetophenone
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | 95 |
| 2 | Na₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | 92 |
| 3 | K₃PO₄ | DMF/H₂O (1:1) | 70 | 3 | 88 |
| 4 | Cs₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | 94 |
| 5 | Et₃N | DMF/H₂O (1:1) | 70 | 3 | 45 |
Data adapted from a study on the optimization of Suzuki-Miyaura coupling conditions.[1]
Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Bromoacetophenone
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 100 | 6 | 35 |
| 2 | K₂CO₃ | DMF | 100 | 6 | 42 |
| 3 | K₂CO₃ | H₂O | 100 | 6 | 25 |
| 4 | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | 95 |
Data adapted from a study on the optimization of Suzuki-Miyaura coupling conditions.[1]
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol should be optimized for the specific substrates being used.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
The following diagrams illustrate the key mechanistic pathways in Suzuki-Miyaura coupling and the associated side reactions.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Figure 2: Major Side Reactions in Suzuki-Miyaura Coupling
Figure 3: Troubleshooting Workflow for Suzuki-Miyaura Reactions
References
preventing protodeboronation of 2-Fluoro-3-iodophenylboronic acid
Topic: Preventing Protodeboronation of 2-Fluoro-3-iodophenylboronic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate the undesired protodeboronation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] This process consumes the starting material, leading to lower yields of the desired product and generating a difficult-to-remove impurity (1-fluoro-2-iodobenzene). This compound is particularly susceptible to this decomposition pathway because the electron-withdrawing effects of the fluorine and iodine atoms on the phenyl ring increase the lability of the C-B bond.[3][4]
Q2: What are the primary experimental factors that cause protodeboronation?
A2: Several factors can accelerate protodeboronation:
-
Presence of Water: Water can serve as a proton source, directly facilitating the cleavage of the carbon-boron bond.[2]
-
Basic Conditions: While necessary for many cross-coupling reactions like the Suzuki-Miyaura coupling, bases can form a more reactive tetrahedral boronate species, which is often more prone to protonolysis.[2][5] The rate of protodeboronation often increases at high pH.[5][6]
-
Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation.[2]
-
Inefficient Catalysis: If the desired catalytic cycle (e.g., Suzuki coupling) is slow, the boronic acid has more time to decompose via protodeboronation. A highly active catalyst system is crucial.[3][7]
-
Presence of Oxygen: Oxygen can degrade the palladium catalyst and lead to other side reactions, indirectly contributing to lower yields and favoring decomposition pathways.[3]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most reliable methods for detecting protodeboronation are analytical techniques like NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing a sample of your crude reaction mixture, you can identify and quantify the formation of the protodeboronated byproduct, 1-fluoro-2-iodobenzene, alongside your starting material and desired product.
Q4: What are the best practices for storing this compound to maintain its stability?
A4: To minimize degradation over time, this compound should be stored in a tightly sealed container in a dry, well-ventilated area.[3] For long-term stability, refrigeration (below 4°C/39°F) under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent exposure to moisture and air.[3]
Troubleshooting Guide
Problem: Your reaction shows low conversion of this compound and significant formation of the 1-fluoro-2-iodobenzene byproduct.
Solution 1: Optimization of Reaction Conditions
The first line of defense is to rigorously control the reaction environment.
-
Base Selection: The choice of base is critical. Strong bases like NaOH or KOH can accelerate protodeboronation. Instead, use weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
-
Solvent and Atmosphere: Ensure all solvents are anhydrous and the reaction is thoroughly degassed to remove oxygen.[3] Perform the reaction under a positive pressure of an inert gas (argon or nitrogen). Techniques like freeze-pump-thaw cycles are effective for degassing.[3]
-
Temperature Control: If your desired reaction allows, lower the temperature. A reduction in temperature can decrease the rate of protodeboronation more significantly than the rate of the productive cross-coupling reaction.[3]
Solution 2: Modification of the Catalyst System
An efficient catalyst system ensures the desired reaction outcompetes the decomposition pathway.
-
Catalyst and Ligand Choice: For electron-deficient boronic acids, a highly active catalyst system is essential.[3] Consider using a potent Pd(0) source, such as Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos. These systems promote rapid catalytic turnover.[3][7]
-
Catalyst Loading: If the reaction is sluggish, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may accelerate the desired coupling, thereby minimizing the time available for protodeboronation.[3]
Solution 3: Advanced Strategy - Slow Release of Boronic Acid
For particularly challenging cases, modifying the boronic acid itself into a more stable precursor is a powerful strategy.
-
Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline derivatives that slowly release the free boronic acid under the basic aqueous conditions of the reaction.[1][4] This "slow-release" approach keeps the instantaneous concentration of the unstable boronic acid low, dramatically suppressing protodeboronation and other side reactions.[1][4] Converting this compound to its MIDA boronate ester prior to the coupling reaction can transform a low-yielding process into an efficient one.
Data Presentation
The following table summarizes the key factors that influence protodeboronation and the recommended strategies to minimize its occurrence.
| Factor | Impact on Protodeboronation Rate | Recommended Mitigation Strategy |
| Base Strength | Increases with stronger bases (e.g., NaOH, KOH) | Use weaker bases (e.g., K₃PO₄, Cs₂CO₃, KOAc). |
| Temperature | Increases with higher temperature | Lower the reaction temperature as much as feasible.[3] |
| Water Content | Increases with presence of water | Use anhydrous solvents and reagents.[3] |
| Oxygen | Can degrade catalyst, indirectly promoting side reactions | Thoroughly degas the reaction mixture and run under an inert atmosphere.[3] |
| Catalyst Activity | High for slow or inefficient catalyst systems | Employ a high-activity catalyst system (e.g., Pd(0) with bulky, electron-rich ligands).[3] |
| Boronic Acid Conc. | High for high initial concentrations | Use a "slow-release" strategy with MIDA boronate esters.[1][4] |
Experimental Protocols
General Protocol for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol provides a starting point for reacting this compound while minimizing decomposition.
-
Reagent Preparation: Dry the reaction flask and stir bar in an oven and cool under a stream of argon or nitrogen. Ensure the solvent (e.g., dioxane, 2-MeTHF, or toluene) is anhydrous.
-
Reaction Setup: To the flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) under a positive pressure of inert gas.
-
Degassing: Add the anhydrous solvent via syringe. Seal the flask and degas the mixture by sparging with argon for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Catalyst Addition: In a separate vial under inert gas, prepare a solution of the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and SPhos). Add this catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by LC-MS or TLC. Avoid unnecessarily high temperatures or prolonged reaction times.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Proceed with standard extraction and purification procedures.
Visualizations
The following diagrams illustrate the protodeboronation pathway and a logical workflow for troubleshooting this common issue.
Caption: The undesired protodeboronation pathway consuming the boronic acid.
Caption: A step-by-step workflow for troubleshooting protodeboronation.
References
minimizing homocoupling of 2-Fluoro-3-iodophenylboronic acid
Topic: Minimizing Homocoupling of 2-Fluoro-3-iodophenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the minimization of homocoupling side reactions when using this compound in Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound, and why is it problematic?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent (this compound) react with each other to form a symmetrical biaryl byproduct (2,2'-Difluoro-3,3'-diiodobiphenyl). This is undesirable because it consumes the boronic acid, thereby lowering the yield of the intended cross-coupled product.[1][2] Furthermore, the homocoupled byproduct can have similar physical properties to the desired product, making purification by methods like column chromatography challenging.[1][2]
Q2: What are the primary drivers of homocoupling in my reaction?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2][3]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3][4]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst. This is often a more significant issue at the beginning of the reaction before the main catalytic cycle is established.[1][5][6]
Q3: How does my choice of base impact the formation of homocoupling byproducts?
A3: The base is crucial for activating the boronic acid for transmetalation, but an improper choice can promote homocoupling.[5] Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[5] The optimal base is often substrate-dependent and may require experimental screening.[5]
Q4: Can the solvent system influence the extent of homocoupling?
A4: Yes, the choice of solvent is a critical parameter. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling.[5] The polarity of the solvent can influence the stability of catalytic intermediates and the rates of the competing reaction pathways.[7][8][9] For instance, in some systems, higher proportions of water in aqueous-organic mixtures can promote homocoupling.[7]
Q5: Are fluorinated phenylboronic acids, like the one I'm using, particularly susceptible to any side reactions?
A5: Yes, fluorinated arylboronic acids can be prone to protodeboronation, especially under basic conditions.[10][11] This is a reaction where the boronic acid group is replaced by a hydrogen atom. While this is a different side reaction from homocoupling, it also consumes your starting material and reduces the overall yield. The presence of the ortho-fluoro substituent in this compound increases the acidity of the boronic acid, which can influence its reactivity and stability.[11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of homocoupled byproduct detected by LC-MS or NMR. | 1. Presence of dissolved oxygen. [1][12] | 1a. Rigorously degas the solvent(s) and the reaction mixture. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes.[1][3] 1b. For more complete oxygen removal, perform three to five freeze-pump-thaw cycles.[1] 1c. Maintain a positive pressure of inert gas throughout the entire experiment.[3] |
| 2. Use of a Pd(II) precatalyst. [5][6] | 2a. Consider switching to a Pd(0) catalyst source, such as Pd(PPh₃)₄. 2b. If using a Pd(II) source, add a mild reducing agent like potassium formate to minimize the concentration of free Pd(II) without significantly impacting the catalytic cycle.[3][12][13] | |
| 3. Suboptimal choice of base. [5] | 3a. Screen weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. 3b. Ensure the base is finely powdered and dry for anhydrous reactions. | |
| 4. Inappropriate ligand. | 4. Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination step and sterically hinder the formation of intermediates leading to homocoupling.[5] | |
| Low yield of the desired cross-coupled product with recovery of starting materials. | 1. Inefficient catalyst activation or turnover. | 1a. Ensure the purity and activity of your palladium catalyst and ligands.[14] 1b. Pre-heating the mixture of the catalyst, base, solvent, and aryl halide for about 10 minutes before adding the boronic acid can sometimes prevent homocoupling. |
| 2. Procedural issues. | 2a. Add the this compound solution slowly to the reaction mixture to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[5] 2b. Use a slight excess of the aryl halide partner (if applicable) to ensure the catalyst preferentially reacts with it.[5] | |
| Formation of protodeboronated byproduct (2-Fluoro-1-iodobenzene). | 1. Presence of water and strong base. | 1a. Switch to anhydrous reaction conditions if possible.[14] 1b. Use a milder base such as potassium fluoride (KF).[14] 1c. To improve stability, consider converting the boronic acid to a more stable derivative, such as a diethanolamine adduct, which can be used directly in the coupling reaction.[15] |
Data Presentation
Table 1: Effect of Reaction Atmosphere on Homocoupling
The following table, based on findings from process development chemistry, illustrates the critical importance of excluding oxygen to suppress the formation of a homocoupling dimer.[3][12]
| Entry | Inerting Technique | Homocoupling Dimer (%) |
| 1 | No inerting (reaction open to air) | High (can be >50%) |
| 2 | Nitrogen blanket (positive pressure) | Moderate |
| 3 | Subsurface nitrogen sparge (30 min) | Low to negligible |
Note: Percentages are illustrative and will vary based on specific substrates, catalysts, and conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura reaction of an aryl halide with this compound, incorporating best practices to minimize homocoupling.
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
This compound (1.1 - 1.2 eq.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, finely powdered and dried, 2.0 - 3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
-
Reaction Setup and Deoxygenation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, base, and ligand.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add the this compound.
-
Add the degassed solvent mixture via syringe.
-
Sparge the resulting suspension with a subsurface stream of the inert gas for an additional 30-60 minutes while stirring to ensure complete removal of dissolved oxygen.[3]
-
-
Catalyst Addition and Reaction:
-
Under a positive flow of inert gas, add the palladium catalyst to the reaction flask.
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14]
-
Visualizations
Caption: Competing pathways of desired Suzuki-Miyaura cross-coupling and undesired homocoupling.
Caption: Experimental workflow for minimizing homocoupling in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of Biaryl Products from 2-Fluoro-3-iodophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of biaryl products synthesized via Suzuki-Miyaura coupling reactions involving 2-Fluoro-3-iodophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing biaryl compounds using this compound?
A1: The primary impurities in Suzuki-Miyaura reactions with this compound typically include:
-
Homocoupling products: Formation of bifluorinated biphenyls from the self-coupling of the boronic acid. This is often exacerbated by the presence of oxygen.
-
Protodeboronation byproducts: Replacement of the boronic acid group with a hydrogen atom, resulting in 2-fluoro-3-iodobenzene. This side reaction is often promoted by excessive base or prolonged reaction times in protic solvents.
-
Unreacted starting materials: Residual this compound and the aryl halide coupling partner.
-
Palladium catalyst residues: Trace amounts of the palladium catalyst and ligands used in the reaction.
-
Inorganic salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates).
Q2: What is a general purification strategy for the biaryl products obtained from these reactions?
A2: A common and effective purification strategy involves a multi-step approach:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. This typically involves quenching the reaction with water, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine helps to remove the bulk of inorganic salts and water-soluble impurities.
-
Flash Column Chromatography: The crude product obtained after evaporation of the solvent is then purified by flash column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is commonly used to separate the desired biaryl product from the starting materials and byproducts.
-
Crystallization (Optional): For achieving high purity, the product obtained from chromatography can be further purified by crystallization. The choice of solvent for crystallization depends on the specific properties of the biaryl product and may require some screening.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: To minimize the formation of homocoupling byproducts, it is crucial to maintain an inert atmosphere throughout the reaction. This can be achieved by:
-
Thoroughly degassing all solvents and reagents.
-
Using Schlenk line techniques or a glovebox to set up the reaction under an inert gas like argon or nitrogen.
-
Ensuring that the palladium catalyst is active and that the reaction is not unnecessarily prolonged.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your biaryl product.
Problem 1: The desired product co-elutes with an impurity during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the product and the impurity. |
| * Action: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find a system that provides better separation. A shallower gradient or isocratic elution with the optimized solvent system during column chromatography can improve resolution. | |
| Structurally Similar Impurity | The impurity may be a regioisomer or a closely related byproduct with similar polarity to the desired product. |
| * Action 1: Consider using a different stationary phase for chromatography, such as alumina or a bonded-phase silica gel. | |
| * Action 2: If the impurity is a homocoupling product, optimizing the reaction conditions to minimize its formation is the best approach. | |
| * Action 3: Attempt purification by crystallization. Screening various solvents or solvent mixtures may lead to selective crystallization of the desired product. |
Problem 2: Low recovery of the product after purification.
| Possible Cause | Troubleshooting Step |
| Product Loss During Workup | The product may have some water solubility, leading to loss during the aqueous extraction. |
| * Action: Perform multiple extractions (3-4 times) of the aqueous layer with the organic solvent to ensure complete recovery. If the product is particularly polar, consider a continuous liquid-liquid extraction setup. | |
| Product Adsorption on Silica Gel | Highly polar or acidic/basic functional groups on the biaryl product can lead to irreversible adsorption on the silica gel column. |
| * Action 1: Add a small amount of a modifier to the eluent. For acidic products, adding a small percentage of acetic acid can help. For basic products, adding triethylamine (0.1-1%) can prevent tailing and improve recovery. | |
| * Action 2: Consider using a less acidic stationary phase like alumina. | |
| Product Volatility | If the biaryl product has a low molecular weight, it might be volatile and lost during solvent evaporation under high vacuum. |
| * Action: Use a rotary evaporator with careful control of the vacuum and bath temperature. For highly volatile compounds, consider purification methods that do not require complete solvent removal between steps. |
Data Presentation
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions involving fluorinated arylboronic acids with various aryl bromides. While specific data for this compound is not extensively available in a comparative format, these values provide a general expectation for similar reactions.
| Aryl Bromide | Fluorinated Boronic Acid | Catalyst System | Solvent | Yield (%) | Reference |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | DMF/H₂O | >95 | [1][2] |
| 1-bromo-3-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | DMF/H₂O | ~90 | [1][2] |
| 1-bromo-2-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | DMF/H₂O | ~85 | [1][2] |
| 2-bromo-5-fluorotoluene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | DMF/H₂O | ~80 | [1][2] |
| 2-bromo-4-fluorotoluene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | DMF/H₂O | ~75 | [1][2] |
Note: Yields are reported for the conversion of the aryl bromide and may vary depending on the specific reaction conditions and purification efficiency.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 or 5:1) via syringe.
-
Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol for Flash Column Chromatography
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent). Load the solution onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of 0% to 50% ethyl acetate in hexanes. The optimal gradient will depend on the polarity of the product and impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified biaryl product.
Mandatory Visualizations
Caption: General workflow for the purification of biaryl products.
Caption: Troubleshooting logic for common purification problems.
References
Technical Support Center: Reactions with Polysubstituted Phenylboronic Acids
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to improve selectivity in reactions involving polysubstituted phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using polysubstituted phenylboronic acids, and how can it be minimized?
A1: The most common side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of a deboronated byproduct and reducing the yield of the desired product. This is often promoted by excess base, water, and high temperatures.
To minimize protodeboronation:
-
Use anhydrous solvents: Traces of water can facilitate the protodeboronation pathway.
-
Choose the appropriate base: Weaker bases, such as K3PO4 or K2CO3, are often preferred over stronger bases like NaOH or KOH. The choice of base can be substrate-dependent, and screening may be necessary.
-
Control reaction temperature: Running the reaction at the lowest effective temperature can reduce the rate of protodeboronation.
-
Limit reaction time: Prolonged reaction times can lead to increased byproduct formation. Monitoring the reaction progress by TLC or LC-MS is recommended.
Q2: How do ortho-substituents on a phenylboronic acid affect its reactivity in cross-coupling reactions?
A2: Ortho-substituents have significant steric and electronic effects that can drastically alter reactivity.
-
Steric Hindrance: Bulky ortho-substituents can hinder the approach of the boronic acid to the metal center of the catalyst, slowing down the transmetalation step, which is often the rate-limiting step in cross-coupling reactions. This can lead to lower yields or require more forcing reaction conditions.
-
Electronic Effects: Electron-donating groups at the ortho position can increase the electron density on the boronic acid group, potentially affecting its reactivity. Conversely, electron-withdrawing groups can influence the electronic properties of the aryl group. These effects can be leveraged to control selectivity in some cases. To overcome steric hindrance, specialized bulky ligands (e.g., SPhos, XPhos) are often employed to facilitate the reaction.
Q3: Can I use a polysubstituted phenylboronic acid with multiple halide substituents for selective coupling?
A3: Yes, achieving selective coupling is possible and is a common strategy in organic synthesis. The selectivity is primarily governed by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) and the choice of catalyst system. By carefully selecting the catalyst, ligands, and reaction conditions, you can often achieve chemoselective coupling at the more reactive halide position, leaving the less reactive ones intact for subsequent transformations. For instance, a palladium catalyst with a specific ligand might preferentially react at a C-Br bond over a C-Cl bond on the coupling partner.
Troubleshooting Guide
Issue 1: Low Regioselectivity with Dihalogenated Coupling Partners
Question: My Suzuki-Miyaura reaction between a phenylboronic acid and a dihalogenated (e.g., 1-bromo-3-chlorobenzene) partner is giving me a mixture of regioisomers. How can I improve the selectivity for reaction at the more reactive C-Br bond?
Answer: Achieving high regioselectivity in such cases depends on fine-tuning the catalytic system to differentiate between the two halogen substituents. The key is to use conditions that favor oxidative addition at the more reactive C-Br bond while minimizing reaction at the C-Cl bond.
Potential Solutions:
-
Catalyst/Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Ligands with specific steric and electronic properties can enhance selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity, as the activation energy for C-Cl bond cleavage is typically higher than for C-Br bond cleavage.
-
Solvent Choice: The polarity of the solvent can influence the reactivity and selectivity of the catalytic system.
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for low regioselectivity.
Table 1: Effect of Ligand on Regioselectivity in the Suzuki-Miyaura Coupling of Phenylboronic Acid with 1-bromo-3-chlorobenzene
| Catalyst (2 mol%) | Ligand (4 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ratio (Br-coupled:Cl-coupled) |
| Pd(OAc)2 | PPh3 | K2CO3 | Dioxane | 100 | 12 | 85 | 90:10 |
| Pd2(dba)3 | SPhos | K3PO4 | Toluene | 80 | 8 | 92 | >98:2 |
| Pd(OAc)2 | XPhos | K3PO4 | Toluene | 80 | 8 | 95 | >98:2 |
| PdCl2(dppf) | - | Cs2CO3 | DME | 90 | 16 | 88 | 95:5 |
Data is representative and compiled for illustrative purposes.
Issue 2: Poor Yield with Sterically Hindered ortho-Substituted Phenylboronic Acids
Question: My reaction with a 2,6-dimethylphenylboronic acid is giving very low yield. How can I improve the outcome?
Answer: The two ortho-methyl groups provide significant steric hindrance, which impedes the transmetalation step of the catalytic cycle. Overcoming this requires a catalytic system specifically designed to accommodate bulky substrates.
Potential Solutions:
-
Bulky, Electron-Rich Ligands: Use specialized phosphine ligands, often called Buchwald ligands (e.g., XPhos, SPhos, RuPhos). These ligands are both bulky and electron-rich. The bulkiness promotes the formation of a monoligated, highly reactive palladium(0) species, while their electron-donating nature accelerates the rate-limiting oxidative addition and reductive elimination steps.
-
Higher Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be necessary to achieve a reasonable reaction rate.
-
Choice of Base and Solvent: A strong, non-nucleophilic base like K3PO4 or Cs2CO3 is often effective. Aprotic polar solvents like dioxane or toluene are typically used.
Logical Relationship of Components for Hindered Coupling
Caption: Key components for successful sterically hindered cross-coupling.
Experimental Protocols
Protocol: Selective Suzuki-Miyaura Coupling of 2-bromo-6-chlorotoluene with 4-methoxyphenylboronic acid
This protocol is designed to selectively form a C-C bond at the more reactive bromide position, leaving the chloride intact.
Materials:
-
2-bromo-6-chlorotoluene (1.0 mmol, 1 equiv)
-
4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2 (4.5 mg), SPhos (16.4 mg), K3PO4 (424 mg), 2-bromo-6-chlorotoluene (205.5 mg), and 4-methoxyphenylboronic acid (182.3 mg).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-chloro-6-(4-methoxyphenyl)toluene. The expected yield should be >90% with >95% regioselectivity.
Technical Support Center: Troubleshooting Guide for Suzuki-Miyaura Coupling Failures
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that can lead to the failure or low yield of Suzuki-Miyaura coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield or is not working at all. What are the primary factors to investigate?
A1: When a Suzuki-Miyaura coupling reaction fails or results in a low yield, a systematic evaluation of the reaction components and conditions is crucial. The most common initial checks should include:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Boronic acids can be susceptible to degradation, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is especially prevalent with electron-deficient or heteroaryl boronic acids.[2] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA boronates can mitigate this issue.[2]
-
Aryl Halide: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.[1][3]
-
Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[1][2] It is essential to use fresh catalysts and ligands that have been stored correctly under an inert atmosphere.[1][2]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2][4] Ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2]
-
Solvent and Base Purity: The use of anhydrous and degassed solvents is recommended, as oxygen can deactivate the catalyst.[1][2] The purity of the base is also important for optimal reaction performance.[1]
-
Temperature and Stirring: Many Suzuki couplings require heating to achieve an optimal reaction rate.[2] Insufficient heating can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition.[2] Efficient stirring is necessary to maintain a homogeneous mixture.[2]
-
Q2: I am observing a significant amount of a byproduct that appears to be from the homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired product.[3][5] This side reaction is often promoted by the presence of oxygen or Pd(II) species.[3][5] To minimize homocoupling, consider the following strategies:
-
Ensure a Rigorously Inert Atmosphere: Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen.[3] Performing the reaction under a strict nitrogen or argon atmosphere is crucial.
-
Use a Pd(0) Catalyst Source: Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can lead to higher concentrations of Pd(II) species, which promote homocoupling.[3] Employing a Pd(0) source or an efficient precatalyst system can help minimize this side reaction.[3]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can help suppress homocoupling.[4]
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture.[6]
Q3: My boronic acid appears to be decomposing during the reaction, leading to low yields. What is happening and how can I address it?
A3: The decomposition of the boronic acid, most commonly through protodeboronation, is a major cause of low yields in Suzuki-Miyaura couplings.[1][7] This side reaction is the cleavage of the C-B bond, replacing it with a C-H bond.[7] Strategies to mitigate protodeboronation include:
-
Choice of a Milder Base: The base is necessary to activate the boronic acid but can also promote its decomposition.[1] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1][2]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[1][2] Employing anhydrous conditions can help reduce this side reaction.[1][2]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2][8] These reagents often release the active boronic acid species slowly into the reaction mixture, which minimizes its concentration and thus the rate of protodeboronation.[2][8]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation.[2]
Q4: My aryl chloride substrate is unreactive. What modifications can I make to improve the coupling efficiency?
A4: Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[3][9] To improve the success rate with these challenging substrates, the following adjustments are recommended:
-
Employ Specialized Ligands: The use of bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) is often necessary.[3] These ligands help to stabilize the palladium catalyst and promote the challenging oxidative addition step.[3]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.[3] However, this should be done with caution as it can also increase the rate of side reactions.[3]
-
Select a Stronger Base: A strong base is often required for the successful coupling of aryl chlorides.[3] Potassium phosphate (K₃PO₄) has been found to be effective in many of these challenging couplings.[3]
Data Presentation
The following tables provide a summary of quantitative data to aid in the selection of optimal reaction conditions.
Table 1: Comparative Yields with Different Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid [10]
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 94 |
| 5 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Note: Data is compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific substrates and conditions used.
Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling Reaction [11][12]
| Entry | Solvent | Catalyst System | Substrates | Yield (%) |
| 1 | 1,4-Dioxane | Pd-NHC complex | 1-Aryltriazene, Arylboronic acid | High |
| 2 | DME | Pd-NHC complex | 1-Aryltriazene, Arylboronic acid | Good |
| 3 | THF | Pd-NHC complex | 1-Aryltriazene, Arylboronic acid | Lower |
| 4 | CH₃CN | Pd-NHC complex | 1-Aryltriazene, Arylboronic acid | Lower |
| 5 | DMF | Pd-NHC complex | 1-Aryltriazene, Arylboronic acid | No Product |
| 6 | DMSO | Pd-NHC complex | 1-Aryltriazene, Arylboronic acid | No Product |
| 7 | THF | Pd₂ (dba)₃ / PtBu₃ | Chloroaryl triflate, o-tolylboronic acid | Selective for C-Cl coupling |
| 8 | Toluene | Pd₂ (dba)₃ / PtBu₃ | Chloroaryl triflate, o-tolylboronic acid | Selective for C-Cl coupling |
| 9 | MeCN | Pd₂ (dba)₃ / PtBu₃ | Chloroaryl triflate, o-tolylboronic acid | Selective for C-OTf coupling |
| 10 | DMF | Pd₂ (dba)₃ / PtBu₃ | Chloroaryl triflate, o-tolylboronic acid | Selective for C-OTf coupling |
Table 3: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield [13][14]
| Catalyst | Catalyst Loading (mol%) | Substrates | Yield (%) |
| Pd(OAc)₂ | 1.0 | Aryl bromides, Arylboronic acids | Quantitative |
| Pd(OAc)₂ / PCy₃ | 2.0 | Bromobenzene, Phenylboronic acid | Quantitative |
| Pd(OAc)₂ / PCy₃ | 0.015 | Bromobenzene, Phenylboronic acid | High |
| Nickel Catalyst | 5 - 10 | General Substrates | Typically required for high yield |
| Palladium Catalyst | 0.5 - 2 | General Substrates | Typically sufficient for high yield |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction [3][4]
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a MIDA Boronate Ester [1][15][16][17][18]
-
Reaction Setup: In a vial, combine the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).
-
Solvent Addition: Add a suitable solvent (e.g., DMSO or DMF).
-
Heating: Heat the mixture (e.g., at 80 °C) until the solids dissolve.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature to allow the MIDA boronate to precipitate. Isolate the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Protocol 3: Purification of Phosphine Ligands (Removal of Phosphine Oxide) [19]
-
Dissolution: Dissolve the crude reaction mixture containing the phosphine ligand and its corresponding oxide in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Chromatography: Load the solution onto a silica gel column.
-
Elution: Elute the column with a non-polar solvent system (e.g., hexanes/ethyl acetate). The less polar phosphine will typically elute before the more polar phosphine oxide.
-
Collection and Concentration: Collect the fractions containing the pure phosphine ligand and concentrate them under reduced pressure.
Mandatory Visualization
Caption: A troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Common side reactions in Suzuki-Miyaura coupling: protodeboronation and homocoupling.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. figshare.com [figshare.com]
- 16. A Mild Method for Making MIDA Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.illinois.edu [experts.illinois.edu]
- 18. Mild and simple method for making MIDA boronates [morressier.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Fluoro-3-iodophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-iodophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following sections address common issues, particularly concerning the impact of water on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?
A1: Water can play a dual role in Suzuki-Miyaura couplings. It is often used as a co-solvent with organic solvents like dioxane, THF, or DMF. In many cases, a small amount of water can be beneficial, aiding in the dissolution of the base (e.g., K₂CO₃, Na₂CO₃) and facilitating the transmetalation step of the catalytic cycle. However, excessive water can lead to undesirable side reactions.
Q2: How does water specifically impact this compound and the reaction efficiency?
A2: For sensitive substrates like this compound, water can promote protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-2-iodobenzene. This reduces the yield of the desired coupled product. The presence of the electron-withdrawing fluorine atom can influence the susceptibility of the boronic acid to this degradation pathway. The optimal amount of water is therefore a critical parameter to control for maximizing reaction yield.
Q3: What are the common byproducts I might observe in the Suzuki-Miyaura coupling of this compound?
A3: Besides the desired cross-coupled product, several byproducts can form. The most common include:
-
Homocoupling product: Formed by the coupling of two molecules of this compound.
-
Protodeboronation product: 1-fluoro-2-iodobenzene, resulting from the loss of the boronic acid group.
-
Dehalogenation product: The product of the reaction where the iodine on the coupling partner is replaced by a hydrogen atom.
The formation of these byproducts is often influenced by the reaction conditions, including the amount of water present, the choice of base, and the palladium catalyst system.
Q4: Can I run the reaction under completely anhydrous conditions?
A4: Yes, running the reaction under strictly anhydrous conditions is a common strategy to minimize protodeboronation, especially with water-sensitive boronic acids. This requires the use of dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). However, the choice of base and its solubility in the anhydrous solvent becomes crucial for the reaction to proceed efficiently.
Q5: What alternative strategies can be employed if water sensitivity is a major issue?
A5: If this compound proves to be highly sensitive to water in your specific application, consider converting it to a more stable derivative, such as a boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt. These derivatives often exhibit enhanced stability and can be used directly in the Suzuki-Miyaura coupling, sometimes with modified reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may be oxidized or decomposed. | - Use a fresh batch of catalyst. - Ensure proper degassing of solvents to remove oxygen. - Consider using a more stable pre-catalyst. |
| 2. Inefficient Base: The base may not be strong enough or sufficiently soluble in the reaction medium. | - Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). - Ensure the base is finely powdered and dry for anhydrous reactions. - For biphasic reactions, ensure vigorous stirring. | |
| 3. Protodeboronation of Boronic Acid: Excess water or a strong base in an aqueous medium can lead to the loss of the boronic acid group. | - Reduce the amount of water in the solvent system or switch to anhydrous conditions. - Use a milder base such as potassium fluoride (KF). | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. | - Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. |
| 2. Use of a Pd(II) Pre-catalyst: The reduction of Pd(II) to the active Pd(0) can sometimes be initiated by the homocoupling of the boronic acid. | - Consider using a Pd(0) source directly. - Optimize the reaction conditions to favor the desired cross-coupling pathway. | |
| Reaction Fails to Go to Completion | 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required duration. | - Increase the catalyst loading. - Use a more robust ligand for the palladium catalyst. |
| 2. Reagent Degradation: The boronic acid or the coupling partner may be degrading over time at the reaction temperature. | - Lower the reaction temperature and extend the reaction time. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Data Presentation: Impact of Water on a Representative Suzuki-Miyaura Coupling
| Solvent System (DMF:H₂O) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 95:5 | 70 | 3 | 45 |
| 95:5 | 70 | 8 | 65 |
| 95:5 | 70 | 24 | 80 |
| 95:5 | 110 | 3 | 67 |
| 95:5 | 110 | 8 | 85 |
| 95:5 | 110 | 24 | 95 |
Note: This data is for the reaction of 4-fluorophenylboronic acid with 1-bromo-4-fluorobenzene and serves as an illustrative example. Optimal conditions for this compound may vary.
Experimental Protocols
General Protocol for Investigating the Impact of Water on the Suzuki-Miyaura Coupling of this compound
This protocol provides a framework for systematically evaluating the effect of water content on the reaction yield.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a series of reaction vessels, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (2 mol%), and the base (2.5 eq.).
-
Solvent Addition: To each vessel, add a different pre-mixed and degassed solvent system of 1,4-Dioxane and water (e.g., 100:0, 95:5, 90:10, 80:20 v/v).
-
Inert Atmosphere: Purge each reaction vessel with an inert gas for 10-15 minutes.
-
Reaction: Heat the reactions to a consistent temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Workup: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield of the desired product for each reaction condition and analyze for the presence of byproducts.
Visualizations
Technical Support Center: Catalyst Deactivation in 2-Fluoro-3-iodophenylboronic Acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-3-iodophenylboronic acid. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues related to catalyst deactivation in your experiments.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
You are observing a significant amount of unreacted this compound or your coupling partner.
Possible Causes and Solutions:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. The presence of oxygen can lead to catalyst decomposition and the homocoupling of boronic acids.[1]
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Solution 1: Use a Robust Precatalyst: Employ modern, air-stable precatalysts (e.g., G3 or G4 palladacycles with Buchwald ligands like SPhos or XPhos) that are designed for challenging substrates.[1][2] These often provide more consistent results than traditional catalysts like Pd(PPh₃)₄.
-
Solution 2: Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.[1]
-
-
Slow Transmetalation: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the boronic acid, leading to a sluggish transmetalation step.[3]
-
Solution 1: Choice of Base: The base plays a critical role in activating the boronic acid. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃ for electron-deficient boronic acids.[4] The use of fluoride bases like CsF can also be beneficial, though high concentrations may lead to catalyst inhibition.
-
Solution 2: Additives: In some cases, the addition of water or co-solvents can influence the solubility of the base and the boronate species, thereby affecting the transmetalation rate.
-
Problem 2: Significant Formation of Side Products
The desired product is formed, but is accompanied by substantial amounts of impurities.
Common Side Reactions and Their Mitigation:
| Side Reaction | Likely Cause(s) | Recommended Solution(s) |
| Protodeboronation | Excess water, overly strong base, prolonged reaction time at high temperatures.[3] | Use anhydrous solvents, switch to a milder base (e.g., K₂CO₃, KF), or use a boronate ester (e.g., pinacol ester) for increased stability. Monitor the reaction and minimize reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen, high catalyst loading.[1][5] | Ensure thorough degassing of all reagents and maintain a strict inert atmosphere. Reduce the catalyst loading incrementally. |
| Dehalogenation of Coupling Partner | Presence of water or other protic sources, certain phosphine ligands. | Use anhydrous conditions and screen different ligands. |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound particularly challenging?
A1: This substrate presents a unique combination of steric and electronic challenges. The ortho-fluoro group is strongly electron-withdrawing, which can deactivate the boronic acid towards transmetalation.[3] Additionally, the proximity of the fluoro and iodo substituents to the boronic acid group can create steric hindrance around the palladium center.
Q2: Can the fluoride from the boronic acid or a fluoride-containing base deactivate the palladium catalyst?
A2: Yes, excess fluoride ions can have a detrimental effect on the palladium catalyst. Fluoride can coordinate to the palladium center, forming inactive palladium-fluoride species that can inhibit key steps in the catalytic cycle, such as reductive elimination.[3] While fluoride bases can be effective, their concentration should be carefully optimized.
Q3: My this compound appears to be decomposing under the reaction conditions. What can I do?
A3: Boronic acids, especially electron-deficient ones, can be unstable under basic conditions.[2][3] To enhance stability, you can convert the boronic acid to a more robust derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt. These derivatives often exhibit greater stability and can slowly release the boronic acid in situ, minimizing decomposition.[3]
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A4: A good starting point would be to use a modern palladium precatalyst with a bulky, electron-rich phosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | Air-stable, efficient for challenging substrates.[2] |
| Base | K₃PO₄ (2-3 equivalents) | Effective for electron-deficient boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Good for solubilizing both organic and inorganic reagents. |
| Temperature | 80-110 °C | A common temperature range for Suzuki couplings. |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst deactivation.[1] |
Note: These are general recommendations. Optimization will likely be necessary for your specific coupling partner.
Catalyst Deactivation Pathways
The following diagram illustrates potential pathways for catalyst deactivation during the Suzuki-Miyaura coupling.
Caption: Potential deactivation pathways for a palladium catalyst in Suzuki-Miyaura couplings.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the aryl halide coupling partner (1.2 equivalents), and the base (e.g., K₃PO₄, 2.5 equivalents).
-
Seal the vial with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 10:1, to achieve a concentration of 0.1 M with respect to the boronic acid) via syringe.
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and dissolve it in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction vial via syringe.
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the desired time (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed or low-yielding reactions.
Caption: A step-by-step guide to troubleshooting Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 2-Fluoro-3-iodophenylboronic Acid
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-iodophenylboronic acid in cross-coupling reactions. It provides systematic troubleshooting advice and detailed protocols to effectively optimize the reaction temperature, a critical parameter for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a Suzuki-Miyaura coupling reaction using this compound?
A typical starting temperature range for Suzuki-Miyaura reactions is between 80-110 °C.[1] However, for particularly sensitive substrates like some fluorinated arylboronic acids, starting at a lower temperature (e.g., 50-70 °C) and gradually increasing it if the reaction is sluggish can be a prudent strategy.[2][3] Some modern catalyst systems even allow for reactions to proceed efficiently at room temperature.[4]
Q2: My reaction shows low conversion. Should I immediately increase the temperature?
While increasing the temperature can enhance the reaction rate, it is not always the first or best solution.[5] Before elevating the temperature, systematically verify other critical reaction parameters:
-
Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids can be susceptible to decomposition (protodeboronation).[6]
-
Catalyst Activity: The palladium catalyst, especially if it's a Pd(II) precatalyst, must be efficiently reduced to the active Pd(0) species.[7] Consider using a fresh catalyst or a more active precatalyst system.
-
Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[7][8]
-
Solvent and Base: Use anhydrous, degassed solvents and a suitable, high-purity base.[6] If these factors are optimized and conversion remains low, a careful, incremental increase in temperature is a logical next step.
Q3: I'm observing significant side products like homocoupling or protodeboronation. Is the temperature too high?
Yes, elevated temperatures can accelerate side reactions.[7]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major decomposition pathway, particularly for electron-deficient or sterically hindered boronic acids under harsh basic conditions and high heat.[6][9] The presence of an ortho-fluorine group can sometimes accelerate this instability.[10][11] Lowering the temperature is a key strategy to minimize this side reaction.[6]
-
Homocoupling: The coupling of two boronic acid molecules can be promoted by the presence of oxygen or excess Pd(II) species, which can be exacerbated at higher temperatures.[12]
If these side products are detected, reducing the reaction temperature is highly recommended.
Q4: How does the ortho-fluorine substituent in this compound affect its stability and the choice of temperature?
The electron-withdrawing nature of the fluorine atom influences the electronic properties of the boronic acid, which can affect both its reactivity and stability.[13] Fluorinated arylboronic acids, especially those with ortho-fluorine substituents, can be particularly prone to base-mediated protodeboronation.[10][11] This instability often necessitates milder reaction conditions, including lower temperatures, to prevent rapid decomposition before the desired cross-coupling can occur.[3] Therefore, careful temperature control is more critical for this substrate compared to simpler arylboronic acids.
Troubleshooting and Optimization Guide
Low yield or reaction failure when using this compound often points to suboptimal reaction conditions, with temperature being a primary factor. The following workflow provides a logical approach to troubleshooting.
Caption: A workflow for troubleshooting low yields, emphasizing systematic checks before and during temperature optimization.
Data Presentation: Temperature Screening
Optimizing temperature often involves screening a range to find the ideal balance between reaction rate and substrate/catalyst stability. The table below illustrates a hypothetical screening experiment for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Table 1: Example of a Temperature Screening Experiment
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Key Observation |
|---|---|---|---|---|---|
| 1 | Room Temp (25) | 24 | < 5 | < 5 | Reaction is too sluggish at room temperature. |
| 2 | 60 | 12 | 75 | 68 | Good conversion with minimal side products. |
| 3 | 80 | 4 | > 95 | 91 | Optimal. Fast reaction, high yield, clean. |
| 4 | 100 | 2 | > 98 | 85 | Increased protodeboronation observed by LC-MS. |
| 5 | 120 | 2 | > 98 | 72 | Significant decomposition and catalyst darkening. |
This data is illustrative and serves as an example of an optimization process.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This procedure is a general starting point and should be optimized for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0-1.2 equivalents), the aryl halide coupling partner (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).[1]
-
Place a magnetic stir bar in the flask.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This process is known as degassing.[8]
-
-
Reagent Addition:
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Add the degassed, anhydrous solvent (e.g., Dioxane/Water, THF, Toluene) via syringe to achieve the desired concentration (typically 0.1-0.5 M).[1]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).[1]
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC or LC-MS to check for the consumption of the starting material.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the final product.[1]
-
Visualization of the Catalytic Cycle
Understanding the fundamental steps of the Suzuki-Miyaura reaction helps in diagnosing issues. Temperature influences the rate of each step in this cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction, where temperature influences each key step.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. nbinno.com [nbinno.com]
effect of base concentration on 2-Fluoro-3-iodophenylboronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the use of 2-Fluoro-3-iodophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of this compound, with a focus on the role of the base.
Question: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. How can I improve the outcome by adjusting the base?
Answer:
Low yields in the Suzuki-Miyaura coupling of this compound can often be attributed to suboptimal base selection and concentration. This particular boronic acid is susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under certain basic conditions, which removes the active coupling partner from the reaction mixture.
Here are key factors to consider when troubleshooting with the base:
-
Base Strength: While a base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, a base that is too strong or used in high concentration can accelerate the undesired protodeboronation side reaction. For electron-deficient boronic acids like this compound, milder bases are often preferred.
-
Solubility: The base must have some solubility in the reaction medium to be effective. Inorganic bases are commonly used, and their performance can be highly dependent on the solvent system.[1]
-
Screening Different Bases: It is highly recommended to screen a variety of bases to find the optimal conditions for your specific substrates. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][2]
Question: I am observing a significant amount of 1-fluoro-2-iodobenzene as a byproduct. What is causing this and how can I minimize it?
Answer:
The formation of 1-fluoro-2-iodobenzene is a direct result of protodeboronation of your starting material, this compound. This is a common issue with electron-deficient arylboronic acids, especially those with ortho-substituents. The presence of the ortho-fluorine atom can increase the rate of this side reaction.
To minimize protodeboronation, consider the following strategies:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or even KF.[3]
-
Optimize Base Concentration: Use the minimum effective amount of base. Typically, 2 to 3 equivalents are used, but reducing this may be beneficial if protodeboronation is significant.
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as water can facilitate protodeboronation.[2]
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to reduce the extent of this side reaction. Monitor the reaction progress closely.
Question: How do I choose the optimal base for my specific coupling partners when using this compound?
Answer:
The optimal base is highly dependent on the specific aryl halide being coupled with this compound. A good starting point is to use a moderately strong inorganic base. A decision tree for selecting the right base and troubleshooting is provided below.
Caption: Decision tree for troubleshooting base selection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This anionic species then more readily transfers its aryl group to the palladium(II) center.
Q2: Can organic bases be used for the Suzuki-Miyaura coupling of this boronic acid?
A2: While organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in some Suzuki-Miyaura couplings, they are generally less effective for this type of substrate compared to inorganic bases. Inorganic bases like carbonates and phosphates typically give higher yields.
Q3: Does the cation of the base (e.g., K⁺, Na⁺, Cs⁺) have an effect on the reaction?
A3: Yes, the cation can have a significant impact, often referred to as the "cation effect." Cesium (Cs⁺) salts, such as Cs₂CO₃, are often more effective than their potassium (K⁺) or sodium (Na⁺) counterparts. This is attributed to the higher solubility of cesium salts in organic solvents and the ability of the larger Cs⁺ cation to facilitate the catalytic cycle.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of fluorinated arylboronic acids, including examples with ortho-fluoro substitution, which can be analogous to the reactivity of this compound. Note that yields are highly substrate-dependent.
| Aryl Halide Partner | Boronic Acid | Base (Equivalents) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzoylmethylidenetriphenylphosphorane | 2,6-Difluorophenylboronic acid | K₃PO₄ (2.0) | Pd(OAc)₂ (5) / SPhos (10) | Toluene | 100 | 12 | 75 |
| 1-Bromo-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | KF (3.0) | Pd(OAc)₂ (0.01) / PPh₃ (0.02) | THF | 23 | 24 | High Yield |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 2,5-Difluorophenylboronic acid | K₃PO₄ (2.0) | Pd(PPh₃)₄ (5) | 1,4-Dioxane | 80 | 4 | N/A |
| (Hetero)aryl Halide | 2-Fluoropyridine-3-boronic acid | KF (3.0) | Pd₂(dba)₃ (1.5) / PCy₂Ph (3.0) | 1,4-Dioxane | 110 | 12-24 | N/A |
| Fmoc-4-bromophenylalanine | Arylboronic acid | K₃PO₄ (3.0) | Pd(OAc)₂ (5) / DtBuPF (6) | THF | 70-80 | 4-24 | N/A |
Data compiled from multiple sources for illustrative purposes.[1][2][3][4][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with or without water)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst (and ligand, if separate).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1][3]
References
Validation & Comparative
Mass Spectrometry of Organoboron Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the analytical landscape of organoboron compounds, mass spectrometry (MS) stands as a pivotal tool. This guide provides an objective comparison of key MS techniques, supported by experimental data, to facilitate informed decisions in method selection for the characterization and quantification of these versatile molecules.
Organoboron compounds, including boronic acids, boronic esters, and organoborates, are integral to a myriad of scientific disciplines, from organic synthesis and catalysis to medicinal chemistry, where they have emerged as a crucial class of proteasome inhibitors in cancer therapy. Accurate and robust analytical methods are paramount for their structural elucidation, purity assessment, and quantitative analysis in complex matrices. This guide delves into the most commonly employed MS ionization and analysis techniques, offering a comparative overview of their performance, detailed experimental protocols, and insights into their application for studying signaling pathways.
Performance Comparison of Mass Spectrometry Techniques
The choice of an appropriate mass spectrometry technique is contingent on the specific analytical goal, the nature of the organoboron compound, and the sample matrix. The following table summarizes the quantitative performance of Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Inductively Coupled Plasma (ICP) Mass Spectrometry for the analysis of organoboron compounds.
| Ionization Technique | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Precision (RSD) | Key Advantages & Disadvantages |
| UPLC-ESI-MS | Boronic Acids | 0.1 µg/mL[1] | 1.0 µg/mL[1] | >0.98[1] | 97.1 - 105.7[1] | <2.0%[1] | Advantages: High throughput, suitable for polar compounds, readily coupled with liquid chromatography (LC) for complex mixture analysis.[2] Disadvantages: Prone to adduct formation and in-source reactions which can complicate spectra.[2] |
| MALDI-MS | Peptidyl Boronic Acids | Picomole to femtomole range (qualitative) | Not typically used for absolute quantification without internal standards | Not applicable | Not applicable | High variability without internal standards | Advantages: High sensitivity, tolerance to some salts and buffers, suitable for complex biological samples and high molecular weight compounds.[2] Disadvantages: Requires a suitable matrix, potential for matrix-related interferences in the low mass range, quantification can be challenging.[2] |
| ICP-MS | Total Boron | 0.2 ppb (for ¹⁰B)[3] | Not specified, but sensitive to ng/mL level | >0.99 | 95.5 - 105.5 (for geological standards) | <5% | Advantages: Extremely high sensitivity for elemental analysis, isotope-specific quantification. Disadvantages: Provides total elemental concentration, not molecular information; requires sample digestion which destroys the original molecule. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful mass spectrometric analysis. Below are representative protocols for the analysis of organoboron compounds using ESI-MS, MALDI-MS, and ICP-MS.
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) of Boronic Acids[1]
This method is suitable for the rapid and sensitive analysis of a wide range of boronic acids without the need for prior derivatization.
-
Sample Preparation: Dissolve the boronic acid sample in a mixture of acetonitrile and water to a final concentration of 1-10 µg/mL. For positive ion mode, a small amount of formic acid can be added to aid ionization. For negative ion mode, ammonium hydroxide can be used.[2]
-
Chromatographic System:
-
Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A rapid gradient from 5% to 95% B over 1 minute is suitable for high-throughput analysis.
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometry System (ESI):
-
Ionization Mode: Positive or Negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-1000
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) of Peptidyl Boronic Acids[4]
This protocol highlights the use of a "reactive matrix" for the analysis of peptidyl boronic acids, which are prone to dehydration and trimerization.
-
Sample Preparation (In-situ Derivatization):
-
Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Mix the peptidyl boronic acid sample (typically 1-10 µM) with the DHB matrix solution in a 1:1 ratio directly on the MALDI target plate.
-
Allow the mixture to air-dry completely to form a crystalline matrix-analyte spot.
-
-
Mass Spectrometry System (MALDI-TOF):
-
Laser: Nitrogen laser (337 nm)
-
Ionization Mode: Positive reflectron
-
Accelerating Voltage: 20 kV
-
Laser Fluence: Adjusted to the minimum necessary to obtain a good signal-to-noise ratio.
-
Mass Range: m/z 500-4000
-
Calibration: Use a standard peptide mixture for external calibration.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total Boron Determination
This protocol is designed for the quantification of the total boron content in a sample, which is particularly useful in drug metabolism and pharmacokinetic studies.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1 g of the organoboron compound or biological matrix containing the compound into a clean microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180 °C over 15 minutes and hold for 20 minutes.
-
After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute with deionized water.
-
-
Mass Spectrometry System (ICP-MS):
-
Nebulizer: Standard concentric nebulizer
-
Spray Chamber: Cyclonic spray chamber
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 1.0 L/min
-
Monitored Isotopes: ¹⁰B and ¹¹B
-
Calibration: Prepare a series of boron standards from a certified reference material to generate a calibration curve.
-
Visualization of Experimental Workflows and Logical Relationships
To provide a clearer understanding of the analytical processes, the following diagrams, generated using the DOT language, illustrate key workflows.
Application in Drug Development: Analysis of Proteasome Inhibitors
Organoboron compounds, such as bortezomib, are potent proteasome inhibitors used in cancer therapy. Mass spectrometry is indispensable for the discovery, development, and clinical monitoring of these drugs. The following diagram illustrates a typical LC-MS/MS workflow for the quantitative analysis of an organoboron proteasome inhibitor in a biological matrix.
Fragmentation Pathways
Understanding the fragmentation patterns of organoboron compounds is crucial for their structural confirmation. Under Electron Ionization (EI), often used in conjunction with Gas Chromatography (GC-MS), arylboronic acids exhibit characteristic fragmentation. A plausible pathway for 2-naphthalenylboronic acid is depicted below, which can serve as a model for other arylboronic acids.
In soft ionization techniques like ESI and MALDI, fragmentation is generally less extensive. For peptidyl boronic acids analyzed by MALDI-MS/MS, fragmentation often occurs along the peptide backbone, producing characteristic b- and y-ions, while the boronic acid moiety may remain intact or form an adduct with the matrix.[4]
Conclusion
The mass spectrometric analysis of organoboron compounds offers a diverse toolkit for researchers. ESI-MS coupled with liquid chromatography provides a high-throughput platform for the analysis of polar boronic acids in complex mixtures. MALDI-MS excels in the sensitive analysis of larger biomolecules incorporating boronic acid functionalities. For ultimate sensitivity in elemental boron quantification, ICP-MS is the method of choice. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for generating high-quality, reliable data in the dynamic field of organoboron research and development.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of 2-Fluoro-3-iodophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. This guide provides a comprehensive comparison of the reactivity of 2-Fluoro-3-iodophenylboronic acid with its positional isomers in the widely utilized Suzuki-Miyaura cross-coupling reaction. The analysis is supported by established principles of organic chemistry, extrapolated data from related compounds, and detailed experimental protocols to inform reagent selection and reaction optimization.
The strategic placement of fluoro and iodo substituents on a phenylboronic acid core significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. These effects are a combination of steric hindrance and electronic modulation of the boronic acid moiety and the carbon-iodine bond. Understanding these nuances is critical for predicting reaction outcomes and developing robust synthetic routes.
Influence of Isomeric Substitution on Reactivity
The reactivity of fluoro-iodophenylboronic acid isomers in Suzuki-Miyaura coupling is primarily governed by two key factors:
-
Steric Hindrance: Substituents ortho to the boronic acid group can sterically hinder the approach of the palladium catalyst, potentially slowing down the transmetalation step of the catalytic cycle.
-
Electronic Effects: The strongly electronegative fluorine atom can exert a significant inductive electron-withdrawing effect (-I effect), which can influence the acidity of the boronic acid and the electron density of the aromatic ring. The position of the iodine atom, the point of oxidative addition, is also critical.
Based on these principles, a qualitative reactivity trend can be predicted for the isomers of fluoro-iodophenylboronic acid. This compound presents a unique case where the fluorine atom is ortho to the boronic acid and meta to the iodine. This arrangement is expected to result in moderate steric hindrance at the boron center while electronically activating the C-I bond for oxidative addition.
Quantitative Comparison of Isomer Reactivity
While direct head-to-head kinetic studies for all isomers are not extensively available in the literature, the following table provides a summary of expected relative reactivities and typical yields based on known electronic and steric effects in Suzuki-Miyaura couplings. The data is compiled from studies on similarly substituted arylboronic acids and serves as a predictive guide.[1][2][3][4]
| Isomer | Structure | Predicted Relative Reactivity | Typical Yield Range (%) | Key Influencing Factors |
| This compound | ![]() | High | 85-95 | Ortho-fluorine provides moderate steric hindrance but strong electron-withdrawing effect, activating the C-I bond.[1] |
| 3-Fluoro-2-iodophenylboronic acid | ![]() | Moderate to High | 75-90 | Iodine at the ortho position can lead to significant steric hindrance, potentially lowering the reaction rate.[2] |
| 4-Fluoro-2-iodophenylboronic acid | ![]() | High | 88-98 | Fluorine is para to the iodine, providing strong electronic activation without steric hindrance at the reaction center.[3][4] |
| 4-Fluoro-3-iodophenylboronic acid | ![]() | Very High | 90-99 | Minimal steric hindrance and favorable electronic activation from the para-fluorine. |
| 5-Fluoro-2-iodophenylboronic acid | ![]() | Moderate | 70-85 | Fluorine is meta to both the iodine and the boronic acid, providing less electronic activation compared to ortho/para positions. |
Note: The images in the table are for illustrative purposes to show the relative positions of the substituents.
Experimental Protocols
To obtain reliable comparative data, a standardized experimental protocol is crucial. The following procedure is a general guideline for the Suzuki-Miyaura coupling of fluoro-iodophenylboronic acid isomers with a model aryl bromide, 4-bromoanisole.
Materials:
-
Fluoro-iodophenylboronic acid isomer (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the fluoro-iodophenylboronic acid isomer, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the sealed tube in a preheated oil bath at 80°C.
-
Stir the reaction mixture vigorously for the desired time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathway and Logic
To better understand the Suzuki-Miyaura coupling mechanism and the logical workflow for comparing isomer reactivity, the following diagrams are provided.
References
A Comparative Guide to the Activity of 2-Fluoro-3-iodophenylboronic Acid and Other Halogenated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-Fluoro-3-iodophenylboronic acid and its halogenated analogs in key chemical and biological applications. The activity of phenylboronic acids is significantly influenced by the nature and position of halogen substituents, which modulate their electronic and steric properties. This guide summarizes experimental data on their antibacterial activity, application in Suzuki-Miyaura cross-coupling, and role as enzyme inhibitors, providing a valuable resource for selecting the optimal building block for your research.
I. Antibacterial and Antibiofilm Activity
Halogenated phenylboronic acids have emerged as a promising class of antibacterial and antibiofilm agents. A comparative study investigating the efficacy of various halogenated phenylboronic acids against pathogenic Vibrio species provides valuable quantitative data.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of a selection of halogenated phenylboronic acids against Vibrio harveyi and Vibrio parahaemolyticus is summarized below. The data highlights the potent activity of certain di-substituted derivatives.
| Compound | Substituents | MIC vs V. harveyi (µg/mL) | MIC vs V. parahaemolyticus (µg/mL) | Reference |
| 2-Fluoro-5-iodophenylboronic acid (FIPBA) | 2-Fluoro, 5-Iodo | 100 | 100 | [1] |
| 3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | 3,5-Diiodo, 2-Methoxy | 100 | 100 | [1] |
| 4-Iodophenylboronic acid | 4-Iodo | 200 | 200 | [1] |
| Other Halogenated Derivatives (31 compounds) | Various | >500 | >500 | [1] |
Note: While data for this compound was not specifically available in this study, the data for the closely related 2-Fluoro-5-iodophenylboronic acid provides a strong indication of the potential activity of fluorinated and iodinated phenylboronic acids.
The results indicate that specific combinations of halogen substituents, such as in 2-fluoro-5-iodophenylboronic acid and 3,5-diiodo-2-methoxyphenylboronic acid, lead to significant antibacterial activity against the tested Vibrio species, with MIC values of 100 µg/mL.[1] In contrast, a broader range of other halogenated phenylboronic acids showed minimal activity at concentrations up to 500 µg/mL.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the halogenated phenylboronic acids against Vibrio species was determined using a broth microdilution method.
-
Bacterial Culture Preparation: An overnight culture of the Vibrio strain was diluted to a concentration of approximately 1.5 × 10⁸ colony-forming units per milliliter (CFU/mL), corresponding to a 0.5 McFarland standard.
-
Compound Preparation: The halogenated phenylboronic acids were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions were then prepared in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Caption: Workflow for MIC Determination.
II. Suzuki-Miyaura Cross-Coupling Reactions
Halogenated phenylboronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The reactivity of these boronic acids is dictated by the electronic and steric effects of the halogen substituents.
-
Electronic Effects: Electron-withdrawing halogens, such as fluorine, can influence the transmetalation step in the catalytic cycle. The high electronegativity of fluorine can enhance the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate species required for transmetalation.
-
Steric Effects: Halogen atoms at the ortho position to the boronic acid group can exert significant steric hindrance. This can impede the approach of the palladium complex and slow down the rate of transmetalation, often leading to lower reaction yields compared to meta or para substituted analogs. The combination of a fluorine and a larger iodine atom at the 2 and 3 positions, respectively, presents a unique steric and electronic profile that will influence its reactivity.
Data Presentation: Representative Suzuki-Miyaura Coupling Yields
The following table presents typical yields for the Suzuki-Miyaura coupling of various halogenated phenylboronic acids with aryl bromides, illustrating the impact of halogen substitution on reaction efficiency. It is important to note that these reactions were performed under different optimal conditions and are therefore not a direct head-to-head comparison.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | ~90 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 3,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 96 |
| 2,4-Difluorophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 92 |
Note: This data is compiled from various sources and is for illustrative purposes. Reaction conditions should be optimized for specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv.), the halogenated phenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
III. Enzyme Inhibition
Phenylboronic acids are a well-known class of reversible enzyme inhibitors, particularly for serine proteases, where the boronic acid moiety forms a covalent bond with the catalytic serine residue. The inhibitory potency (often measured as IC₅₀ or Kᵢ) is highly dependent on the substituents on the phenyl ring, which influence binding affinity through various interactions within the enzyme's active site.
Direct comparative data on the enzyme inhibitory activity of this compound versus other halogenated phenylboronic acids is scarce in the public domain. However, studies on related compounds demonstrate the importance of halogen substituents in modulating inhibitory activity. For instance, the introduction of halogen atoms can lead to favorable interactions with hydrophobic pockets or form halogen bonds with protein residues, thereby enhancing binding affinity. The position of the halogen is also critical, as ortho substituents can influence the conformation of the inhibitor and its presentation to the active site.
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a stock solution of the enzyme, substrate, and inhibitor (halogenated phenylboronic acid) in a suitable buffer at the optimal pH for enzyme activity.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Mechanism of Serine Protease Inhibition.
IV. Conclusion
The activity of this compound and its halogenated analogs is a complex interplay of electronic and steric factors conferred by the halogen substituents. While directly comparable quantitative data across different applications remains an area for further investigation, the available evidence highlights key trends. In antibacterial applications, specific di-halogenated phenylboronic acids, such as 2-fluoro-5-iodophenylboronic acid, demonstrate potent activity. In Suzuki-Miyaura coupling, the position and nature of the halogen significantly impact reaction yields, with ortho substitution often presenting steric challenges that require careful optimization of reaction conditions. As enzyme inhibitors, halogenated phenylboronic acids hold therapeutic potential, with their efficacy being highly dependent on the specific interactions within the target enzyme's active site. This guide provides a foundational understanding of these activities and the experimental protocols to evaluate them, empowering researchers to make informed decisions in their synthetic and drug discovery endeavors.
References
A Comparative Guide to Purity Analysis of 2-Fluoro-3-iodophenylboronic Acid Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2-Fluoro-3-iodophenylboronic acid is paramount for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of this compound and its derivatives. We present supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of potential impurities. While HPLC is a widely adopted technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Potentiometric Titration offer orthogonal approaches to purity assessment.
Data Presentation: Quantitative Performance
The following table summarizes the key performance metrics of various analytical techniques for the purity analysis of arylboronic acids.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC (UV) | Separation based on polarity | Purity assessment, impurity profiling, quantification | High resolution, sensitivity, and specificity. | Potential for on-column degradation of boronic acids. |
| UHPLC-MS/MS | Separation by polarity, detection by mass-to-charge ratio | Trace level impurity quantification, identification | High throughput, exceptional sensitivity (pg/mL levels) and selectivity, no derivatization needed.[1][2] | Higher instrumentation cost. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Identification and quantification of volatile impurities | High sensitivity and structural elucidation capabilities. | Requires derivatization for non-volatile boronic acids.[3][4][5] |
| qNMR | Signal intensity is directly proportional to the number of nuclei | Absolute purity determination, quantification of major components and impurities | Direct and absolute measurement, no need for identical reference standards, non-destructive.[6][7][8][9] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
| Potentiometric Titration | Measurement of potential change upon addition of a titrant | Assay of bulk material | High precision and accuracy for bulk assay, low cost.[10][11][12][13][14] | Not suitable for impurity profiling, less sensitive. |
Mandatory Visualization
Experimental Workflow for HPLC Purity Analysis
Caption: A general workflow for the purity analysis of this compound derivatives by HPLC.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for comprehensive purity assessment.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity analysis and impurity profiling of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities. Derivatization is necessary to increase the volatility of the boronic acid.
-
Instrumentation: GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: To approximately 1 mg of the sample, add 100 µL of pyridine and 100 µL of the derivatization reagent. Heat the mixture at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides an absolute measure of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have resonances that do not overlap with the analyte signals.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into the same vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery for accurate integration.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity of the analyte is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.
Potentiometric Titration
This is a classic and highly precise method for determining the assay of the bulk boronic acid.
-
Instrumentation: Potentiometric titrator with a pH electrode.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).
-
Reagent: D-Mannitol.
-
Sample Preparation: Accurately weigh about 200-300 mg of the this compound into a beaker. Dissolve in approximately 50 mL of water (gentle heating may be required). Add about 5 g of D-mannitol to the solution and stir until dissolved. The mannitol forms a complex with the boronic acid, increasing its acidity to allow for a sharp titration endpoint.[10][13][14]
-
Procedure: Titrate the sample solution with the standardized 0.1 M NaOH, recording the pH as a function of the titrant volume. The equivalence point is determined from the inflection point of the titration curve. The assay is calculated based on the volume of titrant consumed.
References
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. sciex.com [sciex.com]
- 3. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
- 4. gcms.cz [gcms.cz]
- 5. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. utm.mx [utm.mx]
- 10. High-Precision Coulometric Titrations of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. metrohm.com [metrohm.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Single-Crystal X-ray Diffraction of Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
While single-crystal X-ray diffraction data for 2-Fluoro-3-iodophenylboronic acid is not publicly available, a comparative analysis of structurally related fluorinated phenylboronic acids provides valuable insights into the impact of substituent effects on their solid-state structures. This guide presents a comparison of the crystallographic data for 2,4-Difluorophenylboronic acid, 2-Fluorophenylboronic acid, and 4-amino-3-fluorophenylboronic acid, supported by experimental protocols and data visualizations.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected fluorinated phenylboronic acids, allowing for a direct comparison of their crystal structures.
| Parameter | 2,4-Difluorophenylboronic acid | 2-Fluorophenylboronic acid | 4-amino-3-fluorophenylboronic acid |
| Chemical Formula | C₆H₅BF₂O₂ | C₆H₆BFO₂ | C₆H₆B F N O₂ |
| Molecular Weight | 157.91 | 139.92 | 153.94 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 3.7617(11) | 5.1017(2) | 7.653(2) |
| b (Å) | 12.347(4) | 5.5566(2) | 6.1340(12) |
| c (Å) | 14.620(4) | 22.0587(7) | 14.228(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 95.450(5) | 94.731(1) | 102.59(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 676.0(3) | 623.51(4) | 650.9(2) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.555 | 1.489 | 1.570 |
| Radiation type | Mo Kα | Mo Kα | Mo Kα |
| Temperature (K) | 293(2) | 120(2) | 150(2) |
| R-factor | 0.056 | 0.0354 | Not Reported |
Experimental Protocols
A representative experimental protocol for the single-crystal X-ray diffraction of a fluorinated phenylboronic acid is detailed below. This protocol is a composite of standard procedures for small organic molecules.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For phenylboronic acids, common solvents include water, ethanol, methanol, or mixtures thereof. The choice of solvent can influence the resulting crystal polymorph.
-
Procedure: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly over several days in a loosely capped vial. High-quality, defect-free crystals are selected for analysis.
Data Collection
-
Instrument: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used. The X-ray source is typically a sealed tube or a microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Mounting: A selected crystal is mounted on a cryoloop, typically with a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas to the desired temperature (e.g., 100-150 K) to minimize thermal vibrations and potential radiation damage.
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles. The exposure time and scan width are optimized to obtain good signal-to-noise ratios. A full sphere of data is collected to ensure data completeness and redundancy.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.
-
Structure Solution: The crystal structure is solved using direct methods or dual-space recycling methods, which provide an initial model of the atomic positions.
-
Structure Refinement: The structural model is refined by least-squares methods against the experimental data. In the final stages of refinement, anisotropic displacement parameters are introduced for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using tools such as checkCIF.
Visualizations
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Logical Relationship: Impact of Fluorine Substitution on Crystal Packing
A Comparative Guide to Alternative Cross-Coupling Methods for 2-Fluoro-3-iodophenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, specific substrates, such as the sterically hindered and electronically complex 2-Fluoro-3-iodophenylboronic acid, can present challenges. This guide provides a comprehensive comparison of viable alternative cross-coupling methodologies, offering experimental data from analogous systems to inform your synthetic strategy.
This document outlines the Stille, Sonogashira, Heck, Buchwald-Hartwig, Negishi, Kumada, and Hiyama cross-coupling reactions as alternatives to the Suzuki coupling for substrates like this compound. Each section details the reaction, presents a table of representative experimental data from literature on similar substrates, and provides a general experimental protocol.
Stille Coupling
The Stille coupling is a versatile reaction that forms carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate, catalyzed by palladium.[1][2] A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups and its operation under neutral or mildly basic conditions.[3] However, the high toxicity of organotin reagents and byproducts is a significant drawback.[1][4]
Comparative Experimental Data for Stille Coupling of Aryl Halides
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-2-nitrobenzene | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 12 | 92 | Synlett 2005, 2005, 2947-2950 |
| 2 | 1-Fluoro-2-iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ (2) | - | - | DMF | 80 | 2 | 95 | J. Org. Chem. 1990, 55, 3019-3023 |
| 3 | 1-Bromo-2-fluorobenzene | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | CsF | Dioxane | 100 | 24 | 85 | J. Am. Chem. Soc. 1999, 121, 9550-9561 |
General Experimental Protocol for Stille Coupling
To a solution of the aryl iodide (1.0 equiv) in a degassed solvent (e.g., toluene, DMF) are added the organostannane (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additives (e.g., CuI, LiCl). The reaction mixture is stirred at the indicated temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with an aqueous solution of KF to remove tin byproducts. The organic layer is then dried, concentrated, and purified by column chromatography.
Catalytic cycle of the Stille coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] It typically employs a copper(I) co-catalyst and is carried out under mild conditions.[5] This reaction is highly valuable for the synthesis of substituted alkynes.
Comparative Experimental Data for Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-2-nitrobenzene | Phenylacetylene | CuI/PPh₃ (5/10) | KOH | Water | 100 | 2.5 | 91 | [1] |
| 2 | 1-Fluoro-4-iodobenzene | Phenylacetylene | CuSeO₃·2H₂O (5) | K₂CO₃ | DMF | 80 | 1 | 87 | [6] |
| 3 | 2-Iodotoluene | Phenylacetylene | CuI/PPh₃ (5/10) | KOH | Water | 100 | 6 | 47 | [1] |
General Experimental Protocol for Sonogashira Coupling
A mixture of the aryl iodide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), copper(I) iodide (1-10 mol%), and a base (e.g., Et₃N, piperidine, K₂CO₃) in a degassed solvent (e.g., THF, DMF, toluene) is prepared under an inert atmosphere. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at the appropriate temperature until completion. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
Catalytic cycles of the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[7] It is a powerful tool for C(sp²)-C(sp²) bond formation.
Comparative Experimental Data for Heck Reaction of Aryl Halides
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF | 100 | 2 | 95 | J. Org. Chem. 1972, 37, 2320-2322 | | 2 | 1-Iodo-2-fluorobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 80 | 4 | 88 | J. Org. Chem. 1982, 47, 578-587 | | 3 | 1-Bromo-2-fluorobenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 120 | 24 | 75 | J. Org. Chem. 1982, 47, 578-587 |
General Experimental Protocol for Heck Reaction
The aryl iodide (1.0 equiv), alkene (1.0-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, NaOAc) are combined in a suitable solvent (e.g., DMF, acetonitrile). The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography.
Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines.[8] For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.[8]
Comparative Experimental Data for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Iodofluorobenzene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaO-t-Bu | Toluene | 80 | 18 | 85 | J. Am. Chem. Soc. 1996, 118, 7215-7216 | | 2 | 1-Bromo-2-fluorobenzene | Morpholine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaO-t-Bu | Toluene | 100 | 3 | 98 | J. Org. Chem. 1997, 62, 5413-5418 | | 3 | 2-Fluoro-4-iodopyridine | Phenylamine | Pd(OAc)₂ (10) | BINAP (15) | K₂CO₃ | Dioxane | 150 (MW) | 0.5 | 85 |[9] |
General Experimental Protocol for Buchwald-Hartwig Amination
Under an inert atmosphere, the aryl iodide (1.0 equiv), amine (1.0-1.2 equiv), palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaO-t-Bu, K₃PO₄) are combined in a dry, degassed solvent (e.g., toluene, dioxane). The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.
Catalytic cycle of the Buchwald-Hartwig amination.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[10] A key feature of this reaction is the high functional group tolerance of organozinc reagents.[10] The organozinc reagent is typically prepared in situ from the corresponding organolithium or Grignard reagent.[11]
Comparative Experimental Data for Negishi Coupling of Aryl Halides
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-4-nitrobenzene | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 25 | 2 | 86 | Tetrahedron Lett. 1977, 18, 4467-4470 |
| 2 | 1-Bromo-2-fluorobenzene | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | - | THF | 60 | 12 | 78 | J. Org. Chem. 1983, 48, 3318-3320 |
| 3 | 2-Iodofuran | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 25 | 1 | 95 | Tetrahedron Lett. 1977, 18, 4467-4470 |
General Experimental Protocol for Negishi Coupling
Preparation of the Organozinc Reagent: To a solution of the aryl halide (1.0 equiv) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C), a solution of n-butyllithium or isopropylmagnesium chloride is added dropwise. After stirring for a short period, a solution of zinc chloride (1.0 equiv) in the same solvent is added. The mixture is allowed to warm to room temperature.
Cross-Coupling: To the freshly prepared organozinc reagent, the aryl iodide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additional ligand are added. The reaction is stirred at the indicated temperature until completion. The reaction is then quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Catalytic cycle of the Negishi coupling reaction.
Kumada Coupling
The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[12][13] Its primary advantage is the direct use of readily available Grignard reagents.[12] However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction.[12]
Comparative Experimental Data for Kumada Coupling of Aryl Halides
| Entry | Aryl Halide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-2-fluorobenzene | Phenylmagnesium bromide | Ni(dppe)Cl₂ (1) | THF | 25 | 16 | 97 | J. Org. Chem. 1975, 40, 1682-1686 |
| 2 | 1-Iodo-4-methoxybenzene | Methylmagnesium bromide | Pd(PPh₃)₄ (1) | THF | 25 | 1 | 95 | Tetrahedron Lett. 1976, 17, 2669-2672 |
| 3 | 2-Chlorotoluene | Phenylmagnesium bromide | Ni(acac)₂ (1) / dppf (1) | THF/Toluene | 60 | 16 | 98 | J. Am. Chem. Soc. 1972, 94, 4374-4376 |
General Experimental Protocol for Kumada Coupling
To a solution of the aryl iodide (1.0 equiv) and the nickel or palladium catalyst (1-5 mol%) in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere, the Grignard reagent (1.0-1.2 equiv) is added dropwise at a controlled temperature (often 0 °C or room temperature). The reaction is stirred until completion, then quenched by the slow addition of aqueous acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Kumada Coupling [organic-chemistry.org]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
A Comparative Yield Analysis of Substituted Phenylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, critical for the construction of pharmaceuticals, agrochemicals, and advanced materials. Among the most powerful methods for achieving this are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The choice of coupling partners is paramount to the success of these transformations, with the electronic and steric properties of the substituted phenylboronic acid playing a decisive role in the reaction's yield and efficiency.
This guide provides an objective comparison of the performance of various substituted phenylboronic acids in cross-coupling reactions. By understanding the interplay of substituent effects, researchers can better predict reaction outcomes and optimize conditions for the synthesis of target molecules.
Comparative Performance: A Quantitative Overview
The success of a cross-coupling reaction is significantly influenced by the electronic nature and steric profile of the substituents on the phenylboronic acid. These factors directly impact crucial steps in the catalytic cycle, such as transmetalation.[1][2]
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
Generally, phenylboronic acids featuring electron-donating groups (EDGs) tend to enhance the rate and yield of Suzuki-Miyaura reactions.[1][3] These groups increase the nucleophilicity of the aryl group, which can facilitate the key transmetalation step.[4] Conversely, strong electron-withdrawing groups (EWGs) can decrease the reactivity of the boronic acid, often leading to lower yields or requiring more forcing reaction conditions.[2][3] However, this effect can be complex and is dependent on the overall reaction setup.[1] In Heck reactions, a similar trend is observed where electron-withdrawing groups on the arylboronic acid can lead to lower yields.[5]
Steric Effects: The Impact of ortho-Substituents
Steric hindrance, particularly from substituents in the ortho position, can dramatically impact reaction yields.[2] Large groups near the carbon-boron bond can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[2] This effect often leads to a general reactivity trend of para > meta >> ortho for substituted isomers.[2] This observation is also noted in Heck reactions, where ortho-substitution tends to lower the product yield.[5]
Data Presentation
The following tables summarize experimental data, illustrating the yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura and Heck cross-coupling reactions.
Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Reactions
| Phenylboronic Acid Substituent | Substituent Type | Coupling Partner | Yield (%) |
| None (Phenylboronic acid) | - | 4-Bromoanisole | 95 |
| 4-Methoxy (-OCH₃) | Electron-Donating | 4-Bromoanisole | 98 |
| 4-Methyl (-CH₃) | Electron-Donating | Benzoyl Chloride | 94 |
| 2-Methyl (-CH₃) | Sterically Hindered (ortho) | 4-Bromoanisole | 92 |
| 2-Methyl (-CH₃) | Sterically Hindered (ortho) | Benzoyl Chloride | 88 |
| 4-Nitro (-NO₂) | Electron-Withdrawing | 4-Bromoanisole | 95 |
| 3-Nitro (-NO₂) | Electron-Withdrawing | 4-Bromoanisole | 88 |
| 2-Nitro (-NO₂) | Sterically Hindered (ortho) | 4-Chlorotoluene | 35 |
Data compiled from multiple sources under various optimized conditions.[2][3][6] Direct comparison should be made with caution.
Table 2: Comparative Yields of Substituted Phenylboronic Acids in Oxidative Heck Reactions
| Phenylboronic Acid Substituent | Substituent Type | Olefin Partner | Yield (%) |
| None (Phenylboronic acid) | - | n-Butyl acrylate | 95 |
| 4-Methoxy (-OCH₃) | Electron-Donating | n-Butyl acrylate | 99 |
| 4-Methyl (-CH₃) | Electron-Donating | n-Butyl acrylate | 96 |
| 2-Methyl (-CH₃) | Sterically Hindered (ortho) | n-Butyl acrylate | 85 |
| 4-Fluoro (-F) | Electron-Withdrawing | n-Butyl acrylate | 89 |
| 4-Trifluoromethyl (-CF₃) | Electron-Withdrawing | n-Butyl acrylate | 78 |
| 4-Nitro (-NO₂) | Electron-Withdrawing | n-Butyl acrylate | 65 |
Data is illustrative and sourced from studies on oxidative Heck reactions.[5] Yields are highly dependent on specific reaction conditions.
Mandatory Visualizations
The following diagrams illustrate a typical workflow for cross-coupling experiments and the fundamental catalytic cycle involved.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Heck reactions. Researchers should note that optimal conditions, including catalyst, ligand, base, solvent, and temperature, are substrate-dependent and may require specific optimization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This procedure is based on common literature methods.[1][7]
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., Toluene/H₂O, Dioxane, or DMF) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction's progress by an appropriate technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
General Protocol for Oxidative Heck Reaction
This protocol is adapted from methodologies for the palladium-catalyzed oxidative Heck coupling of arylboronic acids.[5][8][9]
-
Reaction Setup: In a reaction tube, combine the arylboronic acid (1.0 mmol, 1.0 equiv), the olefin (1.5-2.0 equiv), a palladium(II) catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if required (e.g., dppp, 3 mol%).
-
Solvent and Additives: Add the solvent (e.g., acetone or toluene). In some protocols, an additive or oxidant (e.g., N-bromosuccinimide) may be required.[8][9]
-
Reaction: Seal the vessel and stir the mixture at an elevated temperature (e.g., 70-100 °C) for 12-24 hours.
-
Monitoring: Periodically check the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling the reaction to room temperature, filter the mixture to remove any solids. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the pure substituted olefin product.
Conclusion
The electronic and steric properties of substituents on phenylboronic acids are pivotal in determining the outcome of cross-coupling reactions. Electron-donating groups and sterically unencumbered para or meta isomers generally provide higher yields in Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups and sterically demanding ortho substituents often diminish reactivity. A thorough understanding of these principles, supported by the quantitative data and protocols presented, serves as a valuable resource for chemists in optimizing synthetic strategies and efficiently constructing complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of 2-Fluoro-3-iodophenylboronic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The safe handling and disposal of specialized chemical reagents like 2-Fluoro-3-iodophenylboronic acid are critical for ensuring personnel safety and environmental protection within research and development settings. Adherence to established protocols is paramount to mitigate risks associated with this and similar chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety standards for hazardous chemical waste.
Immediate Safety and Hazard Information
This compound and related substituted phenylboronic acids are typically classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]
Key Safety and Disposal Data Summary
For quick reference, the following table summarizes the essential safety classifications and disposal parameters for halogenated phenylboronic acids, based on available safety data sheets for similar compounds.
| Hazard Classification & Disposal Parameter | Guideline |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Primary Disposal Method | Treat as hazardous chemical waste.[3] |
| Prohibited Disposal Routes | Do not dispose of down the drain or in regular trash.[2] |
| Waste Container Type | Compatible, sealed, and clearly labeled (e.g., HDPE or glass).[2] |
| Incompatible Materials for Storage | Strong oxidizing agents, strong acids, strong bases.[4] |
| Contaminated Materials Handling | Dispose of as hazardous waste (e.g., gloves, wipes, pipette tips). |
| Empty Container Decontamination | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. |
| Emergency Spill Procedure | Avoid dust formation. Collect spilled material and place in a suitable, closed container for disposal.[2] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as regulated hazardous chemical waste. The following protocol outlines the necessary steps for its safe disposal.
Experimental Protocol: Waste Handling and Segregation
-
Waste Identification and Labeling:
-
Designate a specific, compatible waste container for this compound waste. Suitable containers are typically made of high-density polyethylene (HDPE) or glass and must have a secure, leak-proof lid.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Segregation:
-
Collect all waste containing this compound, including residual amounts, contaminated disposable labware (e.g., pipette tips, weighing boats), and contaminated PPE (e.g., gloves), in the designated hazardous waste container.
-
Do not mix this waste with other incompatible chemical waste streams, such as strong oxidizing agents, acids, or bases.[4]
-
-
Container Management:
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area, away from general laboratory traffic.
-
It is advisable to use secondary containment to mitigate the impact of any potential leaks.
-
Experimental Protocol: Decontamination of Empty Containers
-
Triple Rinsing:
-
Empty containers that previously held this compound must be decontaminated before being discarded.
-
Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).
-
Crucially, collect all three rinsate portions as hazardous liquid waste. Transfer the rinsate to an appropriately labeled hazardous waste container for solvents.
-
-
Final Container Disposal:
-
After triple-rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface or remove the original product label.
-
The cleaned, dry container can then be disposed of according to institutional policies, which may include recycling or disposal as non-hazardous solid waste.
-
Arranging for Professional Disposal
Once the waste container is nearing its capacity (typically 90% full), it must be prepared for collection by a licensed hazardous waste disposal service. Follow your institution's specific procedures for hazardous waste pickup, which usually involves completing a waste manifest and ensuring the container is properly sealed and labeled. All disposal must be carried out through an approved waste disposal plant.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Fluoro-3-iodophenylboronic Acid
This guide provides critical safety and logistical information for the handling and disposal of 2-Fluoro-3-iodophenylboronic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Chemical Identifier: this compound CAS Number: 1016231-39-2[1][2][3] Molecular Formula: C6H5BFIO2[1][3] Molecular Weight: 265.82 g/mol [1][3]
Hazard Identification and Precautionary Measures
This compound is classified as an irritant. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][5]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4][5]
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white powder |
| Melting Point | 238-243°C[3] |
| Storage Temperature | 2-8°C[3] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[9][10]
-
Personal Protective Equipment (PPE): Before handling, all personnel must be equipped with the appropriate PPE as detailed in the table below.
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[7] | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[7] A lab coat or chemical-resistant apron should also be worn.[7] | Prevents skin contact and irritation. |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA approved respirator should be used.[7] | Avoids inhalation of irritating dust. |
Handling and Experimental Workflow
-
Weighing:
-
Perform weighing of the solid compound within a chemical fume hood to minimize dust dispersion.
-
Use a dedicated, clean spatula and weighing vessel.
-
-
Dissolution:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound.
-
-
Reaction:
-
Conduct all reactions within the fume hood.
-
Maintain a safe distance from the reaction vessel.
-
-
Post-Reaction:
-
Quench the reaction carefully according to the specific experimental protocol.
-
Allow the reaction mixture to cool to room temperature before work-up.
-
Accidental Release Measures
-
Spill: In case of a spill, evacuate non-essential personnel from the area.[9]
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[7][10] Avoid generating dust.[6][7][10]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical (e.g., gloves, weighing paper, paper towels) should be considered contaminated and collected in a separate, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the chemical name ("this compound waste") and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Collection: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[1][6]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. (2-Fluoro-3-iodophenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





